3-Aminobenzoic Acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-aminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDUHJPVQKIXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26373-80-8, 17264-94-7 (mono-hydrochloride salt) | |
| Record name | Poly(3-aminobenzoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26373-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Aminobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059183 | |
| Record name | Benzoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | m-Aminobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | m-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C | |
| Record name | SID855737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | m-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000278 [mmHg] | |
| Record name | m-Aminobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-05-8, 87980-11-8 | |
| Record name | 3-Aminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Aminobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabaculine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-AMINOBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-AMINOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X3B3O37U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | m-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 °C | |
| Record name | m-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 3-Aminobenzoic Acid from 3-Nitrobenzoic Acid: A Technical Guide
Introduction
3-Aminobenzoic acid, also known as m-aminobenzoic acid (MABA), is a valuable building block in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Its bifunctional nature, containing both a carboxylic acid and an amino group, makes it a versatile intermediate for creating complex molecules. The most common and direct synthetic route to this compound is the reduction of its corresponding nitro compound, 3-nitrobenzoic acid.[2] This guide provides an in-depth overview of the primary methodologies for this transformation, complete with comparative data and detailed experimental protocols for researchers and drug development professionals.
The core transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), as depicted in the general scheme below:
General Reaction: C₆H₄(NO₂)COOH + [Reducing Agent] → C₆H₄(NH₂)COOH
A variety of reducing systems have been developed for this purpose, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. The most prominent methods include catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation.
Synthesis Methodologies
The reduction of the nitro group in 3-nitrobenzoic acid can be achieved through several reliable methods. The choice of method often depends on the scale of the reaction, the desired purity, the presence of other functional groups, and laboratory safety considerations.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction.[3] It typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
-
Catalysts: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation.[3] Other catalysts like platinum oxide (PtO₂) or Raney Nickel can also be employed. Raney Nickel is particularly useful when avoiding the dehalogenation of aryl halides is a concern.[3]
-
Conditions: The reaction is often carried out in a solvent such as ethanol, methanol (B129727), or water. To improve the solubility of the benzoic acid derivative, the reaction is sometimes run under slightly basic conditions by preparing an alkali metal salt of the acid. Pressures are typically kept below 100 psig, and temperatures can range from ambient to 100°C.
The reaction pathway involves the adsorption of hydrogen and the nitro compound onto the catalyst surface, followed by a stepwise reduction to the amine.
Metal-Acid Reductions (Bechamp Reduction)
The use of a metal in acidic media is a classic and cost-effective method for reducing aromatic nitro compounds.
-
Reagents: The most common systems include iron (Fe) with hydrochloric acid (HCl) or acetic acid, and tin (Sn) or zinc (Zn) with hydrochloric acid. Iron is often preferred due to its lower cost and the formation of less problematic byproducts.
-
Mechanism: The metal acts as the electron donor, and the acid serves as a proton source. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. A key advantage of using iron is that the reaction can often be sustained with less than the stoichiometric amount of acid.
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, making it safer and more accessible for many laboratories. This method uses a hydrogen donor molecule that transfers hydrogen to the substrate in the presence of a catalyst.
-
Hydrogen Donors: Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a highly efficient and widely used hydrogen donor. Other donors include hydrazine (B178648) (N₂H₄), formic acid, and cyclohexene.
-
Catalyst: Palladium on carbon (10% Pd/C) is the standard catalyst for these reactions.
-
Advantages: These reactions are typically fast, often completing within minutes to a few hours at room temperature, and are known for their high yields and selectivity. The procedure avoids the hazards associated with handling hydrogen gas.
Other Reducing Agents
Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and safe reducing agent capable of reducing aromatic nitro compounds. It is particularly useful for substrates that are sensitive to catalytic hydrogenation or strongly acidic conditions. The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system.
Quantitative Data Summary
The following table summarizes and compares the various methods for the synthesis of this compound from 3-nitrobenzoic acid based on reported data.
| Method | Reducing System | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂ gas (~50 psig) | 5% Pd/C | Aqueous NaOH | 50-100 | Until H₂ uptake ceases | High | |
| Metal-Acid Reduction | Iron (Fe) powder | - | Acetic Acid/Ethanol/H₂O | 100 | ~2 h | High | |
| Metal-Acid Reduction | Tin (Sn) granules | - | Conc. HCl | Reflux | ~30 min | Good | |
| Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | Methanol/THF | Room Temp | < 1 h | High | |
| Transfer Hydrogenation | Hydrazine Hydrate | Raney-Ni / Iron | Methanol/Ethanol | 60-90 | - | High | |
| Chemical Reduction | Sodium Dithionite | Octylviologen | Acetonitrile/H₂O | 35 | 1 h | 95 |
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is adapted from procedures demonstrating the efficient reduction of aromatic nitro compounds using ammonium formate and a palladium catalyst.
Materials:
-
3-Nitrobenzoic acid (1.00 g, 5.98 mmol)
-
10% Palladium on carbon (10% Pd/C, ~100 mg)
-
Ammonium formate (1.89 g, 29.9 mmol, 5 equivalents)
-
Methanol (20 mL)
-
Tetrahydrofuran (THF, 20 mL)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-nitrobenzoic acid in a 1:1 mixture of methanol and THF (40 mL total).
-
To this solution, carefully add 10% Pd/C catalyst (~10 mol%).
-
With vigorous stirring, add ammonium formate in one portion. An exothermic reaction with gas evolution (CO₂ and NH₃) may be observed.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of diatomaceous earth to remove the catalyst. Wash the pad thoroughly with additional ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is this compound, which can be further purified by recrystallization from water or an ethanol/water mixture.
Protocol 2: Reduction using Iron in Acetic Acid
This protocol is based on the Bechamp reduction, a classic and robust method for nitro group reduction.
Materials:
-
3-Nitrobenzoic acid (1.00 g, 5.98 mmol)
-
Reduced iron powder (1.34 g, 23.9 mmol, 4 equivalents)
-
Glacial acetic acid (10 mL)
-
Ethanol (10 mL)
-
Water (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzoic acid, ethanol, water, and glacial acetic acid.
-
Heat the mixture to gentle reflux and then add the iron powder in small portions over 15-20 minutes to control the exothermic reaction.
-
After the addition is complete, maintain the reflux with vigorous stirring for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. Filter the hot mixture through a Büchner funnel to remove the iron and iron oxide sludge, washing the solids with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization.
Workflow Visualization
The following diagram illustrates the general synthetic pathway from 3-nitrobenzoic acid to this compound, highlighting the different classes of reduction methodologies.
Caption: Synthetic routes for the reduction of 3-nitrobenzoic acid.
References
Spectroscopic Characterization of 3-Aminobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminobenzoic acid, a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of this compound, this guide serves as an essential resource for its identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.
Experimental Protocol:
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O).[1] A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.[1] Data processing involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.
Data Summary:
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| COOH | 12.45 | Singlet | - |
| H-2 | 7.15 | Triplet | 1.8 |
| H-4, H-6 | 7.04-7.09 | Multiplet | - |
| H-5 | 6.73-6.75 | Multiplet | - |
| NH₂ | 5.29 | Singlet | - |
Source: The Royal Society of Chemistry[2]
| Proton | Chemical Shift (δ) in H₂O (ppm) |
| Aromatic Protons | 6.97, 7.28, 7.29 |
Source: PubChem[3]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol:
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, using a deuterated solvent like DMSO-d₆. The spectrum is typically acquired on the same high-resolution NMR spectrometer. Broadband proton decoupling is commonly employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. The chemical shifts are referenced to the solvent peak or an internal standard.
Data Summary:
| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C=O | 168.3 |
| C-3 | 149.2 |
| C-1 | 131.7 |
| C-5 | 129.3 |
| C-6 | 118.4 |
| C-4 | 117.1 |
| C-2 | 114.9 |
Source: The Royal Society of Chemistry[2]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.
Data Summary:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | ~3000-2500 | Broad |
| N-H stretch (Amine) | ~3480, ~3370 | Medium |
| C=O stretch (Carboxylic Acid) | ~1670-1680 | Strong |
| N-H bend (Amine) | ~1615 | Medium |
| C=C stretch (Aromatic) | ~1580 | Medium |
Source: BenchChem
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
Experimental Protocol:
A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) to a specific concentration. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations. The UV-Vis spectrum of each solution is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Data Summary:
| Solvent | Absorption Maxima (λmax) in nm |
| Unspecified | 194, 226, 272 |
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3-Aminobenzoic Acid
Introduction
This compound (m-Aminobenzoic acid, 3-ABA), an amphoteric organic compound, serves as a crucial model system in the study of polymorphism in active pharmaceutical ingredients (APIs). Its ability to exist in both neutral and zwitterionic forms allows it to crystallize into multiple distinct solid-state structures, known as polymorphs.[1] Each polymorph possesses a unique crystal lattice arrangement, leading to different physicochemical properties such as solubility, stability, and bioavailability. Understanding and controlling the polymorphism of 3-ABA is therefore of significant scientific and commercial importance, particularly in the pharmaceutical industry where the solid form of an API can directly impact its therapeutic efficacy and manufacturability. This guide provides a comprehensive overview of the known polymorphs of this compound, detailing their crystal structures, experimental protocols for their preparation, and their thermodynamic relationships.
Known Polymorphs and Their Crystal Structures
To date, at least five polymorphic forms of this compound have been reported, designated as Forms I, II, III, IV, and V. These forms differ in their molecular arrangement, with some consisting of neutral molecules and others of zwitterions.[1] The zwitterionic forms arise from an intramolecular proton transfer from the carboxylic acid group to the amino group.[1] While Forms II, III, IV, and V have been structurally characterized, the crystal structure of Form I has not yet been determined, and Form V has been noted to exhibit disorder.[1]
The key distinction in the crystal packing of these polymorphs lies in their hydrogen bonding motifs. Form II, a neutral polymorph, features the classic centrosymmetric carboxylic acid O–H···O dimer synthon.[1] In contrast, the zwitterionic Forms III and IV are characterized by ionic N⁺–H···O⁻ interactions.
Data Presentation: Crystallographic Data
The crystallographic data for the characterized polymorphs of this compound are summarized in the table below for direct comparison.
| Polymorph | CSD Refcode | Molecular Form | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Z' |
| Form II | AMBNZA | Neutral | P2₁/c | 5.047 | 23.06 | 11.790 | 105.47 | 2 |
| Form III | AMBNZA01 | Zwitterionic | - | - | - | - | - | - |
| Form IV | AMBNZA02 | Zwitterionic | - | - | - | - | - | - |
| Form V | AMBNZA03 | Neutral | P2₁/a | 14.787 | 4.956 | 9.081 | 95.21 | 1 |
Data for Forms III and IV are limited in the provided search results, though their zwitterionic nature is confirmed. Z' represents the number of molecules in the asymmetric unit.
Experimental Protocols
The generation of a specific polymorph is highly dependent on the crystallization conditions. Factors such as solvent, temperature, and crystallization rate play a critical role. The following protocols have been reported for obtaining specific polymorphs of this compound.
Characterization Methods
The bulk purity and identity of the resulting polymorphs are typically confirmed using the following analytical techniques:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline phase by its unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions upon heating.
Protocol 1: Preparation of Form II (Melt Crystallization)
-
Starting Material: Commercially available this compound.
-
Procedure: Heat the solid this compound to 170 °C.
-
Incubation: Maintain the molten state at 170 °C for 30 minutes.
-
Cooling: Allow the melt to cool to room temperature.
-
Result: The resulting solid is Form II.
-
Verification: Confirm the polymorphic form using PXRD and DSC.
Protocol 2: Preparation of Form III (Solvent Evaporation)
-
Starting Material: Commercially available this compound.
-
Solvent: Acetonitrile (B52724).
-
Procedure: Dissolve this compound in acetonitrile to create a saturated or near-saturated solution.
-
Crystallization: Allow the solvent to evaporate slowly at ambient conditions.
-
Result: Crystals of Form III will form.
-
Verification: Confirm the polymorphic form using PXRD and DSC.
Protocol 3: Preparation of Form IV (Solvent Evaporation)
-
Starting Material: Commercially available this compound.
-
Solvent: Ethyl Acetate (B1210297) (EtOAc).
-
Procedure: Dissolve this compound in ethyl acetate to create a saturated or near-saturated solution.
-
Crystallization: Allow the solvent to evaporate slowly at ambient conditions.
-
Result: Crystals of Form IV will form.
-
Verification: Confirm the polymorphic form using PXRD and DSC.
Unreproducible Methods
It is important to note that some reported methods lack reproducibility. For instance, the preparation of Form I by solvent evaporation from methanol (B129727) and Form V by melting Form III could not be reproduced in subsequent studies.
Visualizations
Experimental Workflow for 3-ABA Polymorphs
Caption: Experimental workflow for obtaining polymorphs of this compound.
Relationship between 3-ABA Polymorphs
References
Quantum Chemical Insights into 3-Aminobenzoic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the molecular properties of 3-Aminobenzoic acid through quantum chemical calculations, providing valuable data and methodologies for scientific research and pharmaceutical applications.
Introduction
This compound (3-ABA), a versatile organic molecule, plays a significant role as a building block in the synthesis of various dyes and pharmaceutical compounds.[1][2] Its biological activities, including antifungal, antibacterial, and antioxidant properties, have garnered considerable interest within the scientific community.[3] Understanding the electronic structure, molecular geometry, and spectroscopic properties of 3-ABA at a quantum level is crucial for elucidating its reactivity, designing novel derivatives with enhanced therapeutic potential, and predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, presenting key data in a structured format and detailing the computational methodologies employed.
Computational Methodology
The insights presented in this guide are derived from Density Functional Theory (DFT) and other ab initio quantum chemical methods, which have proven to be powerful tools for investigating the properties of molecular systems.
Software and Theoretical Models
A variety of computational chemistry software packages are utilized for these calculations. The primary theoretical framework employed is Density Functional Theory (DFT), with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular choice.[4][5] This functional provides a good balance between computational cost and accuracy for many organic molecules. Other functionals, such as PBE1PBE, and ab initio methods like Møller–Plesset perturbation theory (MP2) have also been used to study 3-ABA.
Basis Sets
The selection of a basis set is critical for obtaining accurate results. For calculations on this compound, Pople-style basis sets are commonly employed. The 6-31G(d,p) and 6-311++G(d,p) basis sets are frequently used to describe the atomic orbitals of the constituent atoms. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately modeling the electronic distribution, particularly for systems with heteroatoms and potential hydrogen bonding.
A general workflow for performing quantum chemical calculations on this compound is outlined below:
References
An In-depth Technical Guide to the Biological Activities of 3-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzoic acid, a versatile scaffold in medicinal chemistry, serves as a foundational structure for a diverse array of biologically active derivatives. The strategic placement of the amino group at the meta-position of the benzoic acid ring imparts unique physicochemical properties that influence molecular interactions with biological targets. This technical guide provides a comprehensive overview of the significant biological activities exhibited by this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action through signaling pathway visualizations.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates in oncology research, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and often depend on the specific structural modifications of the parent molecule.
Quantitative Anticancer Data
The in vitro anticancer efficacy of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. While extensive quantitative data for a wide range of this compound derivatives is an area of ongoing research, the following table summarizes the reported IC50 values for selected compounds. It is important to note that many studies focus on the more common 4-aminobenzoic acid isomer, and data for 3-amino derivatives is comparatively limited.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide (B126) | 3-Aminobenzamide (B1265367) | U2OS (Osteosarcoma) | Dose-dependent growth suppression | [1] |
| Benzamide | 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) | H1975 (NSCLC) | 3.5 | [2] |
| Benzamide | 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) | PC9 (NSCLC) | 8.11 | [2] |
| Benzamide | 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) | A549 (NSCLC) | 18.16 | [2] |
Mechanisms of Anticancer Action
Two notable mechanisms of action for aminobenzoic acid derivatives in cancer therapy are the modulation of the urokinase-type plasminogen activator (uPA) system and the release of nitric oxide (NO).
Urokinase-Type Plasminogen Activator (uPA) and its Receptor (uPAR) Signaling Pathway
The uPA/uPAR system is a key player in cancer cell invasion and metastasis. Urokinase (uPA) is a serine protease that, upon binding to its receptor (uPAR) on the cell surface, converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating tumor cell migration and invasion. Certain aminobenzoic acid derivatives have been designed to interfere with this signaling cascade.
Role of Nitric Oxide (NO) in Anticancer Therapy
Some this compound derivatives are designed as prodrugs that release nitric oxide (NO) under specific conditions, such as the high glutathione (B108866) S-transferase (GST) levels often found in tumor cells. The role of NO in cancer is concentration-dependent. At high concentrations, NO can induce apoptosis through various mechanisms, including DNA damage and the generation of reactive nitrogen species.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
This compound derivatives, particularly Schiff bases and hydrazones, have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial metabolic pathways.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid | Clostridioides difficile | ~0.023 (0.1 µM) | [3] |
| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid | Blautia coccoides | ~0.0023 (0.01 µM) | |
| Hydrazone | Hydrazone of 3-iodobenzoic acid (Compound 20) | Staphylococcus epidermidis ATCC 12228 | 1.95 | |
| Hydrazone | Hydrazone of 3-iodobenzoic acid (Compound 21) | Staphylococcus aureus ATCC 25923 | 7.81 |
Note: Data for some derivatives of other aminobenzoic acid isomers are included for comparative purposes due to the limited availability of data specifically for this compound derivatives.
Mechanism of Antimicrobial Action: Inhibition of Folate Synthesis
A primary mechanism of antimicrobial action for many aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms but is absent in humans, making it an attractive target for selective antimicrobial agents. This compound derivatives can act as structural analogs of the natural substrate, para-aminobenzoic acid (PABA).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the antagonism of specific G protein-coupled receptors (GPCRs) involved in inflammatory signaling.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often assessed by their ability to antagonize specific receptors, with the IC50 value indicating the concentration required to inhibit the receptor's function by 50%.
| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |
| Amide | Compound 16c | P2Y14 Receptor | 1.77 | |
| Amidobenzoate | Compound 45 | P2Y14 Receptor | 0.70 |
Mechanism of Anti-inflammatory Action: P2Y14 Receptor Antagonism
The P2Y14 receptor, a Gi/o-coupled GPCR, is activated by UDP-sugars and plays a role in modulating inflammatory processes. Antagonism of this receptor by this compound derivatives can lead to a reduction in inflammatory responses.
Experimental Protocol: P2Y14 Receptor Binding Assay
A competitive binding assay can be used to determine the affinity of this compound derivatives for the P2Y14 receptor.
Materials:
-
Cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells)
-
Radiolabeled or fluorescently labeled P2Y14 receptor agonist/antagonist (e.g., [3H]UDP-glucose)
-
This compound derivative test compounds
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Membrane Preparation: Prepare cell membranes from the P2Y14-expressing cell line.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled or fluorescent ligand at a concentration close to its Kd, and varying concentrations of the unlabeled this compound derivative.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate the membrane-bound ligand from the free ligand.
-
Detection: For radiolabeled ligands, add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter. For fluorescent ligands, measure the fluorescence intensity using a plate reader.
-
Data Analysis: The amount of bound labeled ligand will decrease as the concentration of the unlabeled test compound increases. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand, can be calculated. The Ki (inhibitory constant) can then be determined using the Cheng-Prusoff equation.
Synthesis Workflow
The synthesis of biologically active this compound derivatives often involves the modification of the amino or carboxylic acid functional groups. A common strategy is the formation of amide or ester linkages. The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of these derivatives.
Conclusion
This compound derivatives represent a valuable class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The versatility of the this compound scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development in this promising area of medicinal chemistry. Further exploration of structure-activity relationships and the generation of more extensive quantitative data will be crucial for the rational design of novel and more potent therapeutic agents based on this privileged structure.
References
- 1. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminobenzoic acid CAS number and safety data
An In-depth Technical Guide to 3-Aminobenzoic Acid: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical identity, properties, and safety data for this compound. The data herein is compiled from various safety data sheets and chemical databases to ensure accuracy and relevance for laboratory and research applications.
Chemical Identification and Properties
This compound, also known as meta-aminobenzoic acid or MABA, is an organic compound featuring both an amino and a carboxylic acid functional group attached to a benzene (B151609) ring.[1] Its unique structure makes it a valuable intermediate in the synthesis of dyes, resins, and various pharmaceutical compounds.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | m-Aminobenzoic acid, MABA, 3-Carboxyaniline[4][5] |
| CAS Number | 99-05-8 |
| EC Number | 202-724-4 |
| Molecular Formula | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white or yellowish crystalline powder |
| Melting Point | 174–180 °C |
| Density | ~1.51 g/cm³ |
| Solubility in Water | Slightly soluble; ~5.9 g/L at 15 °C |
| Solubility in Organic Solvents | Soluble in acetone, boiling water, hot alcohol, and ether |
| pKa | 3.07 (carboxyl group); 4.79 (amino group) |
| Flash Point | 150 °C |
Safety and Hazard Information
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial for personnel to be fully aware of its potential hazards and to handle the substance with appropriate care.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Statement | Description |
|---|---|---|
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation, Category 2/2A | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335 | May cause respiratory irritation. |
Table 4: Toxicological Data
| Test | Route | Species | Value |
|---|
| LD50 | Oral | Mouse | 6,300 mg/kg |
Experimental Protocols and Methodologies
Adherence to strict protocols is mandatory when handling this compound to minimize exposure and ensure laboratory safety.
Protocol for Safe Handling
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Preparation : Before handling, ensure that a Safety Data Sheet (SDS) is accessible. Locate the nearest safety shower and eyewash station.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For procedures that may generate significant dust, respiratory protection may be necessary.
-
Dispensing : Avoid generating dust when weighing or transferring the powder. Use tools and techniques that minimize aerosolization.
-
Storage : Store the chemical in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Disposal : Dispose of waste according to local, regional, and national regulations for hazardous chemical waste.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area immediately and thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release Measures
In the event of a spill, follow these steps to ensure safe cleanup.
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the powder from spreading or entering drains.
-
Cleanup : Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid creating dust.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent and water.
Visualized Workflows
The following diagrams illustrate key logical workflows for safety and handling.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for first aid response to exposure.
References
The Synthesis of 3-Aminobenzoic Acid via Nitro Group Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 3-aminobenzoic acid, a vital intermediate in the pharmaceutical and chemical industries, through the reduction of 3-nitrobenzoic acid. This document details the core reaction mechanisms, comprehensive experimental protocols for various reduction methods, and a comparative analysis of quantitative data to inform methodology selection.
Introduction
This compound (3-ABA) is a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals. Its structure, featuring both an amino and a carboxylic acid group, allows for diverse chemical modifications. The most common and industrially viable route to 3-ABA is the reduction of the nitro group of 3-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[1] The choice of reduction methodology is critical, influencing not only the yield and purity of the final product but also the chemoselectivity in the presence of other functional groups. This guide will focus on two primary, well-established methods: catalytic hydrogenation and metal-acid reduction.
Reaction Mechanisms of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates.[2][3] The two principal mechanistic pathways are the direct hydrogenation route and a condensation route.
Direct Hydrogenation Pathway
This is the most commonly accepted mechanism for catalytic hydrogenation and involves a stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). The hydroxylamine is subsequently reduced to the final amine.
Condensation Pathway
Under certain conditions, particularly with some metal catalysts, the nitroso and hydroxylamine intermediates can react with each other to form an azoxy intermediate. This intermediate is then successively reduced to the azo, hydrazo, and finally the amine product. This pathway can sometimes lead to the formation of dimeric impurities if the reaction is not driven to completion.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound from 3-nitrobenzoic acid using common laboratory-scale methods.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. Palladium on carbon (Pd/C) is a commonly used catalyst.
Experimental Workflow:
Protocol:
-
Preparation: In a suitable autoclave, dissolve 3-nitrobenzoic acid (e.g., 16.7 g, 0.1 mol) and sodium hydroxide (B78521) (e.g., 4.0 g, 0.1 mol) in water (e.g., 150 mL).
-
Catalyst Addition: To the resulting solution of the sodium salt, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.17 g, 1 wt% of the substrate).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 2-4 MPa. Heat the mixture to 60-70 °C with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and pressure until the hydrogen uptake ceases, typically for about 2 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. A white to off-white precipitate of this compound will form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Method 2: Reduction with Tin (Sn) and Hydrochloric Acid (HCl)
This classical method is robust and often used when catalytic hydrogenation is not feasible. It involves the use of an easily oxidized metal in an acidic medium.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, place 3-nitrobenzoic acid (e.g., 10 g, 0.06 mol) and granulated tin (e.g., 21 g, 0.18 mol).
-
Reaction Initiation: Add a portion of concentrated hydrochloric acid (e.g., 50 mL) to the flask. The reaction is exothermic and may require initial cooling in an ice bath to control the rate.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux. Continue heating until the tin has mostly dissolved and the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture and filter to remove any unreacted tin.
-
Precipitation: Make the filtrate strongly basic by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts as tin hydroxide.
-
Isolation: Filter the mixture to remove the tin hydroxide precipitate.
-
Purification: Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the this compound. Collect the product by filtration, wash with cold water, and recrystallize from hot water or ethanol (B145695) if necessary.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of aminobenzoic acids via reduction, providing a basis for comparison between different methods.
| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | 4-Nitrobenzoic Acid | 5% Pd/C | Water, NaOH | 60-70 | 2 | 95-98 | >99 | [4][5] |
| Catalytic Hydrogenation | 3,5-Dinitrobenzoic Acid | Pd/C | Water, NaOH | 50-60 | - | >95 | >99 | |
| Metal-Acid Reduction | 3-Nitroanisole | Iron Powder | Acetic Acid, Ethanol, Water | 30 | 1 | High | - | |
| Metal-Acid Reduction | Nitroarenes | SnCl₂·2H₂O | Ethanol | 30 | 2 | High | - | |
| Green Chemistry | 3-Nitrobenzaldehyde | NORIT GAC 12-40 | Subcritical Water | 300 | 2-6 | up to 59 | - |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR (DMSO-d₆): Typical chemical shifts (δ, ppm) are observed for the aromatic protons and the amine and carboxylic acid protons. For example, δ 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): Characteristic peaks for the aromatic carbons, the carboxyl carbon, and the carbon attached to the amino group are expected. For instance, δ 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9.
-
FTIR (cm⁻¹): Key vibrational bands include N-H stretching (~3400-3300 cm⁻¹), O-H stretching of the carboxylic acid (broad, ~3000-2500 cm⁻¹), C=O stretching (~1680 cm⁻¹), and N-H bending (~1620 cm⁻¹).
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 137, corresponding to the molecular weight of this compound.
Physical Properties
-
Melting Point: The reported melting point of this compound is approximately 173 °C. A sharp melting point range is indicative of high purity.
-
Solubility: It has limited solubility in cold water but is more soluble in hot water and polar organic solvents.
Conclusion
The reduction of 3-nitrobenzoic acid is a reliable and versatile method for the synthesis of this compound. Both catalytic hydrogenation and metal-acid reduction offer effective routes, with the choice of method depending on factors such as available equipment, desired purity, and the presence of other functional groups. Catalytic hydrogenation is generally preferred for its cleaner reaction profile and higher yields. Careful execution of the experimental protocols and thorough characterization of the final product are essential for ensuring the quality and suitability of the this compound for its intended downstream applications in research and development.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of 3-Aminobenzoic acid (3-ABA). This compound is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2][3] A comprehensive understanding of its thermal behavior is paramount for ensuring safe handling, storage, and processing, as well as for the development of stable formulations. This guide synthesizes available data on its thermal properties, outlines detailed experimental protocols for its analysis, and discusses its decomposition pathway.
Core Thermal Properties and Decomposition Data
The thermal behavior of this compound has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data from these studies are summarized in the tables below for ease of comparison and reference.
Table 1: Key Thermal Events for this compound
| Thermal Event | Temperature Range (°C) | Technique | Observations | Reference |
| Polymorphic Transition | 156.1 | - | Enantiotropically related polymorphs with a stability transition.[4][5] | |
| Melting Point | 171 - 180 | DSC | Sharp endothermic peak. | |
| Onset of Mass Loss | ~100 | TGA | Initial stage of sublimation or decomposition. | |
| Rapid Mass Loss | 100 - 270 | TGA | Significant mass loss (approx. 90%) occurs in this range. | |
| Slow Mass Loss | 270 - 540 | TGA | Continued gradual mass loss. |
Table 2: Thermogravimetric Analysis (TGA) Data Summary
| Temperature (°C) | Mass Loss (%) | Gaseous Products Detected by FTIR | Proposed Process | Reference |
| ~100 | Onset | Not Reported | Sublimation/Decomposition Start | |
| up to 270 | ~90 | No CO2 detected | Predominantly sublimation and/or decomposition not involving decarboxylation. | |
| up to 540 | >90 | Not Reported | Further slow decomposition |
Experimental Protocols
A thorough understanding of the experimental conditions is critical for the interpretation and replication of thermal analysis data. The following sections detail the typical methodologies employed for the thermal characterization of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the changes in mass of a sample as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a system for controlling the atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).
-
Instrument Setup: The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).
-
Data Acquisition: The instrument continuously records the sample's mass and temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
Instrumentation: A differential scanning calorimeter consisting of two pans (one for the sample and one for an inert reference), a furnace, a temperature programmer, and a differential sensor to measure heat flow.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, or isothermal segments. For melting point determination, a heating rate of 5-10°C/min is common.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as melting (endothermic peak) and crystallization (exothermic peak). The peak temperature provides the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Visualizing the Experimental Workflow
The logical flow of a comprehensive thermal analysis of this compound can be visualized as follows:
Caption: Experimental workflow for thermal analysis.
Decomposition Pathway
The thermal decomposition of this compound is a complex process. While decarboxylation to form 3-aminophenol (B1664112) and carbon dioxide is a plausible pathway for many benzoic acid derivatives, studies on 3-ABA have shown that under certain conditions (heating in a nitrogen atmosphere), the evolution of CO2 is not detected. This suggests that other decomposition or mass loss mechanisms may be predominant.
Proposed Primary Mechanisms:
-
Sublimation: this compound exhibits a tendency to sublime before melting. The initial mass loss observed in TGA at around 100°C is likely attributable to sublimation. This process involves the transition of the solid directly into the gaseous phase without chemical decomposition.
-
Decomposition without Decarboxylation: In the absence of CO2 evolution, other fragmentation pathways must be considered. This could involve the cleavage of the C-N bond or fragmentation of the aromatic ring at higher temperatures. The specific products of such a decomposition pathway under inert conditions require further investigation using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
The potential for decarboxylation should not be entirely dismissed, as the reaction conditions can significantly influence the decomposition mechanism. For instance, the presence of water or other catalysts might promote decarboxylation.
Below is a diagram illustrating the potential initial steps in the thermal behavior of this compound.
References
Methodological & Application
Application Notes: Synthesis of Azo Dyes Using 3-Aminobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–). This functional group acts as a powerful chromophore, imparting vibrant color to the molecules.[1] Beyond their traditional use in the textile and printing industries, azo compounds have garnered substantial interest in medicinal chemistry and biomedical sciences.[2][3] They have been investigated as antibacterial, antifungal, antiviral, and antioxidant agents.[2][4] Furthermore, the azo bond can be cleaved by azoreductase enzymes found in the colon, making azo compounds valuable for developing colon-specific drug delivery systems.
3-Aminobenzoic acid is a versatile precursor for synthesizing a wide range of azo dyes. The presence of both an amino group, which can be converted into a reactive diazonium salt, and a carboxylic acid group allows for further functionalization and influences the solubility and binding properties of the final dye. This document provides detailed protocols for the synthesis of azo dyes from this compound, methods for their characterization, and a summary of their potential applications.
General Synthesis Pathway
The synthesis of azo dyes from this compound is a well-established two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically performed in a cold, acidic solution using sodium nitrite (B80452) (NaNO₂) to generate nitrous acid in situ. The low temperature (0-5 °C) is critical because diazonium salts are unstable and can decompose at higher temperatures.
-
Azo Coupling: The highly reactive diazonium salt, which acts as an electrophile, is immediately reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or anilines). This electrophilic aromatic substitution reaction forms the stable azo bridge, resulting in the colored azo dye.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzoic acid (3-ABA), a simple aromatic molecule featuring both an amino and a carboxylic acid group, serves as a crucial and versatile building block in the landscape of pharmaceutical synthesis.[1] Its unique structure allows for diverse chemical modifications, enabling the generation of a wide array of derivatives with significant therapeutic potential.[2] The strategic manipulation of its functional groups has led to the development of novel compounds targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. These derivatives have demonstrated activities as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[3] This document provides detailed application notes on the therapeutic applications of this compound derivatives, comprehensive experimental protocols for their synthesis, and visualizations of relevant biological pathways and experimental workflows.
Therapeutic Applications & Data
Derivatives of this compound have shown significant promise in various therapeutic areas. The ability to modify the amino and carboxyl groups, as well as the aromatic ring, allows for the fine-tuning of their biological activity.
Anticancer Activity
Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the STAT3 pathway.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often attributed to their ability to modulate critical inflammatory pathways, including the NF-κB signaling cascade. This modulation can lead to a decrease in the production of pro-inflammatory mediators.[3]
Neuroprotective and Anti-Alzheimer's Disease Activity
Certain derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can help manage the symptoms of Alzheimer's disease.
Diuretic Activity
Substituted this compound derivatives have been systematically studied for their diuretic properties. Modifications at various positions on the aromatic ring have led to the discovery of potent diuretic agents.
Table 1: Quantitative Data on the Biological Activity of this compound Derivatives
| Compound Class | Specific Derivative | Target | Activity Metric | Value | Reference |
| Cholinesterase Inhibitors | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | IC50 | 9.68 µM | |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | IC50 | 11.59 µM | ||
| Diuretics | 4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy) benzoic acid | Diuretic Activity in Dogs | Effective Dose | 1 µg/kg |
Experimental Protocols
Protocol 1: One-Pot Green Synthesis of this compound
This protocol describes a sustainable method for the synthesis of this compound from 3-nitrobenzaldehyde (B41214) using a carbonaceous bio-based material in subcritical water.
Materials:
-
3-nitrobenzaldehyde
-
NORIT GAC 12-40 (activated carbon)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Batch reactor (100 mL) with heating collar and temperature probe
-
Magnetic stirrer
-
Syringe filter (PTFE, 0.45 µm)
Procedure:
-
Charge the 100 mL batch reactor with 55 mL of deionized water, 1.51 g (10 mmol) of 3-nitrobenzaldehyde, and 6 g of NORIT GAC 12-40.
-
Seal the autoclave and place it in the heating collar.
-
Heat the reactor to 300 °C, maintaining a pressure of 90 bar, for 6 hours. The temperature should be monitored using an internal probe.
-
After the reaction is complete, cool the autoclave down to 40 °C.
-
Dilute the aqueous phase with 100 mL of ethyl acetate and stir vigorously using a magnetic stirrer for 15 minutes.
-
Separate the organic phase and filter it through a 0.45 µm PTFE syringe filter prior to analysis.
-
The yield of this compound under these conditions is approximately 59%.
Workflow for the Green Synthesis of this compound
Caption: Workflow for the one-pot green synthesis of this compound.
Protocol 2: Synthesis of (E)-2-(2-oxoindolin-3-ylideneamino)benzoic acid derivatives
This protocol outlines the synthesis of Schiff base derivatives from isatin (B1672199) and aminobenzoic acid, which have been investigated for their antibacterial properties.
Materials:
-
Isatin
-
2-Aminobenzoic acid (or other aminobenzoic acid derivatives)
-
Glacial acetic acid
-
Ethyl acetate
-
Diluted sulfuric acid
-
Brine (saturated NaCl solution)
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a mixture of 40 mL of ethanol, 1 mL of glacial acetic acid, 1.5 g (10 mmol) of isatin, and 1.37 g (10 mmol) of 2-aminobenzoic acid.
-
Reflux the reaction mixture overnight.
-
After cooling the mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a mixture of water and ethyl acetate (50/50, v/v) and transfer to a separatory funnel.
-
Separate the organic layer and wash it twice with diluted sulfuric acid and twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Crystallize the resulting precipitate from ethanol to obtain the pure product.
General Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of isatin-aminobenzoic acid Schiff bases.
Signaling Pathways
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in various cellular processes, and its persistent activation is implicated in several cancers.
Caption: Simplified STAT3 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Aminobenzoic acid. The described protocol is applicable for the determination of this compound in bulk drug substances and can be adapted for various sample matrices with appropriate sample preparation. This method is crucial for quality control, stability studies, and research applications where accurate quantification of this compound is required.
Introduction
This compound is an isomer of aminobenzoic acid and serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Accurate and precise quantification is essential to ensure the quality and purity of starting materials and final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC quantification of this compound, including chromatographic conditions, sample preparation, and method performance data.
Chromatographic Conditions
A reversed-phase HPLC method was established for the quantification of this compound. The method is designed to provide good resolution and peak shape for the analyte.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| (Gradient or Isocratic elution can be optimized) | |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1][2] |
| Detection Wavelength | 230 nm or 250 nm |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the HPLC method for the quantification of this compound. These values are illustrative and should be experimentally verified during method validation.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 150000 |
| 25 | 375000 |
| 50 | 750000 |
| 100 | 1500000 |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (0.1% Formic Acid in Water):
-
Add 1 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas the solution before use.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of mobile phase components) in a 100 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution and make up to the mark with the diluent.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of diluent to obtain a theoretical concentration within the calibration range.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory. Proper method validation should be performed to ensure its suitability for the intended application.
References
Application Notes and Protocols for the Derivatization of 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 3-Aminobenzoic acid, a versatile building block in medicinal chemistry and analytical sciences. The protocols cover derivatization of both the carboxylic acid and amino functional groups for various applications, including chemical synthesis and analytical detection.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and an amino group. This dual functionality allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of bioactive compounds and for analytical purposes. Derivatization is often necessary to enhance the volatility of the molecule for gas chromatography (GC), to improve its chromatographic properties for high-performance liquid chromatography (HPLC), or to introduce a chromophore or fluorophore for enhanced detection. Furthermore, derivatives of aminobenzoic acids, such as quinazolinones, have shown significant biological activity, including anticancer properties through the inhibition of signaling pathways like PI3K/Akt.[1]
This guide outlines common derivatization strategies for this compound, providing detailed experimental protocols and data presentation to aid researchers in their laboratory work.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be derivatized through esterification or silylation to increase its volatility for GC analysis or to protect it during subsequent reactions.
Esterification via Alkylation
Alkylation of the carboxylic acid to form an ester is a common derivatization technique. One effective method involves the use of a methylating agent like diazomethane (B1218177) or, for a safer alternative, boron trifluoride in methanol.
Protocol: Esterification using Boron Trifluoride-Methanol
This protocol describes the formation of methyl 3-aminobenzoate.
Materials:
-
This compound
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vial
-
Heating block or water bath
-
Separatory funnel
Procedure:
-
To 100 mg of this compound in a reaction vial, add 3 mL of BF3 in methanol.
-
Heat the mixture at 60°C for 10 minutes.[2]
-
After cooling, transfer the mixture to a separatory funnel containing 25 mL of hexane.
-
Wash the organic layer twice with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent can be evaporated to concentrate the sample before analysis.[2]
| Parameter | Value | Reference |
| Reagent | Boron trifluoride in methanol | [2] |
| Temperature | 60°C | [2] |
| Reaction Time | 5-10 minutes |
Silylation
Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC analysis.
Protocol: Silylation using a Silylating Reagent
This protocol outlines the general procedure for forming a TMS ester.
Materials:
-
This compound
-
Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile)
-
Reaction vial
Procedure:
-
Dissolve the this compound sample in an anhydrous solvent in a reaction vial.
-
Add an excess of the silylating reagent (e.g., BSTFA).
-
Heat the mixture at 60-70°C for 15-30 minutes.
-
The resulting solution containing the TMS derivative can be directly injected into the GC-MS.
| Parameter | Value | Reference |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |
| Temperature | 60-70°C | General silylation conditions |
| Reaction Time | 15-30 minutes | General silylation conditions |
Derivatization of the Amino Group
The amino group of this compound can be derivatized through acylation to form amides. This is a common strategy in the synthesis of biologically active molecules.
N-Acylation
Acylation of the amino group can be achieved using acid chlorides or anhydrides. This protocol describes the synthesis of an N-acyl derivative.
Protocol: N-Acylation using an Acid Chloride
This protocol is adapted from the synthesis of related N-functionalized aminobenzoic acid derivatives.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Pyridine
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound in pyridine in a reaction flask.
-
Slowly add the acid chloride to the stirred solution.
-
The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation with water and subsequent filtration.
| Parameter | Value | Reference |
| Reagent | Acid Chloride (e.g., Benzoyl Chloride) | |
| Solvent | Pyridine | |
| Reaction Conditions | Room temperature or gentle heating |
Synthesis of N-Aryl Amides using a Coupling Agent
For more controlled amide bond formation, coupling agents such as HATU are often employed. This method is widely used in peptide synthesis and medicinal chemistry.
Protocol: Synthesis of N-Aryl Amide using HATU
This protocol is based on the synthesis of amides from a similar aminobenzoic acid derivative.
Materials:
-
This compound (or its ester derivative)
-
Substituted aniline (B41778)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, CH2Cl2)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a reaction flask.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the mixture and stir for another 15 minutes.
-
Add the substituted aniline (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
| Parameter | Value | Reference |
| Coupling Agent | HATU | |
| Base | DIPEA | |
| Solvent | Anhydrous DMF or CH2Cl2 | |
| Reaction Time | 4-12 hours | |
| Temperature | Room Temperature |
Visualization of Workflows and Pathways
Experimental Workflow for N-Aryl Amide Synthesis
Caption: Workflow for N-Aryl Amide Synthesis.
Derivatization Strategies for Analytical Applications
Caption: Derivatization strategies for analytical applications.
PI3K/Akt Signaling Pathway and Potential Inhibition
Derivatives of aminobenzoic acids, such as quinazolinones, have been investigated as anticancer agents that can inhibit key signaling pathways.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
References
Application of 3-Aminobenzoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzoic acid (3-ABA), a versatile organic molecule, serves as a valuable building block in the field of polymer chemistry. Its unique meta-substituted aromatic structure, possessing both an amino and a carboxylic acid group, imparts specific properties to the resulting polymers, such as enhanced solubility and amorphous characteristics. These attributes make polymers derived from 3-ABA suitable for a range of applications, from high-performance materials to biomedical devices. This document provides detailed application notes, experimental protocols, and key data for the use of this compound in the synthesis of various polymers, including polyamides, poly(ester-amides), and conductive polymers.
Application Notes
This compound is primarily utilized in polymer synthesis in the following capacities:
-
Monomer for Polyamides and Poly(ester-amides): The bifunctional nature of 3-ABA allows it to undergo self-condensation or react with other monomers to form aromatic polyamides (aramids) and poly(ester-amides). The meta-linkage disrupts the chain packing that is characteristic of polymers made from its para-isomer (4-aminobenzoic acid), leading to polymers with increased solubility in organic solvents and lower crystallinity. This improved processability is a significant advantage in the fabrication of films and coatings.
-
Monomer for Conductive Polymers: this compound can be polymerized via oxidative polymerization to produce poly(this compound), a conductive polymer. The presence of the carboxylic acid group can influence the polymer's electronic properties, solubility, and potential for further functionalization. Copolymers of 3-ABA with monomers like aniline (B41778) have also been synthesized to tailor the resulting material's conductivity and processability.
-
Functionalizing Agent: this compound can be incorporated into other polymer structures to introduce carboxylic acid functionalities. These pendant groups can serve as sites for further chemical modification, such as drug conjugation or the attachment of other bioactive molecules, making these polymers attractive for biomedical applications.
The structural characteristics of this compound directly influence the properties of the polymers it forms. The meta-position of the functional groups prevents the formation of a highly ordered, rigid rod-like structure, which is typical for polymers derived from para-substituted monomers. This results in polymers that are generally amorphous and exhibit good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
The following tables summarize key quantitative data for polymers synthesized using this compound.
Table 1: Polymerization Yields of Poly(this compound) and its Copolymers
| Polymer System | Polymerization Method | Oxidizing Agent | Medium | Yield (%) | Reference |
| Poly(this compound) | Chemical Oxidation | Ammonium (B1175870) Persulfate | 1M HCl | 8.7 | [1] |
| Poly(this compound) + Cu(II) | Chemical Oxidation | Ammonium Persulfate | 1M HCl | 15.3 | [1] |
| Poly(this compound) | Chemical Oxidation | Ammonium Persulfate | 0.49M NaOH | 68.1 | [1] |
| Poly(this compound-co-aniline) | Chemical Oxidation | Ammonium Persulfate | 1M HCl | Varies with feed ratio | [1] |
Table 2: Electrical Conductivity of Poly(this compound) and its Copolymers
| Polymer | Electrical Conductivity (S cm⁻¹) | Reference |
| Poly(this compound) | 10⁻¹⁰ to 10⁻³ | [2] |
| Poly(this compound-co-aniline) | 10⁻¹⁰ to 10⁻³ |
Table 3: Thermal Properties of Poly(m-aminobenzoic acid)
| Property | Value | Reference |
| Thermal Stability (up to) | 320 °C |
Table 4: Solubility of Polymers Derived from this compound
| Polymer Type | Solvents | Reference |
| Aromatic Polyamides containing 3-ABA units | NMP, DMAc, DMF, DMSO | |
| Hyperbranched Polyamides with 3-ABA linkages | Polar aprotic solvents |
Note: While qualitative solubility is reported, quantitative solubility data in various solvents would be beneficial for optimizing processing conditions.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using ammonium persulfate as an oxidizing agent in an acidic medium.
Materials:
-
This compound (3-ABA)
-
1M Hydrochloric acid (HCl)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Distilled water
Procedure:
-
Monomer Solution: Dissolve a calculated amount of this compound in 1M HCl in a reaction vessel. Stir the solution until the monomer is completely dissolved.
-
Initiator Solution: In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1M HCl.
-
Polymerization: Cool both the monomer and initiator solutions in an ice bath to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution.
-
Maintain the reaction mixture at 0-5 °C with constant stirring for 24 hours. A dark precipitate of poly(this compound) will form.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel.
-
Wash the polymer thoroughly with 1M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with distilled water until the filtrate is neutral.
-
Dry the purified polymer in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol provides a general method for the synthesis of aromatic polyamides from this compound and an aromatic diacid chloride.
Materials:
-
This compound (3-ABA)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) or Calcium chloride (CaCl₂) (anhydrous)
-
Pyridine (B92270) (anhydrous)
Procedure:
-
Monomer Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of an aromatic diamine (if making a copolymer) in anhydrous NMP (or DMAc) containing dissolved LiCl (or CaCl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Addition: Slowly add an equimolar amount of the aromatic diacid chloride, either as a solid or dissolved in a small amount of anhydrous NMP, to the stirred solution.
-
Polymerization: Add a small amount of anhydrous pyridine to the reaction mixture to act as an acid scavenger. Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the polyamide in a vacuum oven at 80-100 °C to a constant weight.
Mandatory Visualizations
References
Application Notes and Protocols: 3-Aminobenzoic Acid in the Investigation of Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzoic acid (3-ABA), an isomer of aminobenzoic acid, serves as a valuable, yet underutilized, probe for investigating Phase II metabolic pathways, specifically N-acetylation and glycine (B1666218) conjugation. While its para-isomer, p-aminobenzoic acid (PABA), is more commonly employed for this purpose, 3-ABA offers an alternative substrate to characterize the activity of N-acetyltransferases (NATs) and glycine N-acyltransferase (GLYAT). Understanding the metabolic fate of 3-ABA can provide insights into xenobiotic metabolism, individual metabolic capacity, and the impact of disease states or drug candidates on these crucial detoxification pathways.
These application notes provide a comprehensive overview of the use of 3-ABA as a metabolic probe, including detailed experimental protocols and expected quantitative data based on existing literature and logical extrapolation from its isomers.
Metabolic Pathways of this compound
Upon administration, this compound is primarily metabolized through two key Phase II conjugation pathways:
-
N-Acetylation: The amino group of 3-ABA is acetylated by N-acetyltransferases (NATs), primarily NAT1, to form 3-acetamidobenzoic acid. This reaction utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.
-
Glycine Conjugation: The carboxylic acid group of 3-ABA is conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase (GLYAT). This process requires the activation of 3-ABA to its coenzyme A thioester, 3-aminobenzoyl-CoA, followed by the transfer of the 3-aminobenzoyl group to glycine to form 3-aminohippuric acid.
A minor portion of the administered 3-ABA may be excreted unchanged in the urine. The relative amounts of the parent compound and its metabolites in urine provide a quantitative measure of the activity of these two metabolic pathways.
Metabolic fate of this compound.
Applications in Metabolic Research
-
Phenotyping N-Acetyltransferase and Glycine N-Acyltransferase Activity: Administration of a defined dose of 3-ABA followed by quantification of its urinary metabolites allows for the assessment of an individual's capacity to perform N-acetylation and glycine conjugation. This can be valuable in pharmacogenomic studies and personalized medicine.
-
Investigating Drug-Drug Interactions: 3-ABA can be used as a probe substrate to determine if a new drug candidate inhibits or induces NAT or GLYAT enzymes. Co-administration of the drug candidate with 3-ABA and subsequent analysis of 3-ABA metabolite profiles can reveal potential interactions.
-
Assessing Liver Function: As the liver is a primary site of xenobiotic metabolism, the capacity to metabolize 3-ABA can serve as an indicator of hepatic function. Reduced formation of metabolites may indicate liver impairment.
-
Toxicology Studies: In preclinical toxicology studies, changes in the metabolic profile of 3-ABA in response to a test compound can provide early indications of toxicity affecting metabolic pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the urinary excretion of this compound and its metabolites following an oral administration of a 500 mg dose to healthy human volunteers and a 50 mg/kg dose to rats. These values are extrapolated based on studies of p-aminobenzoic acid and the observation that 3-ABA is metabolized to a lesser extent.
Table 1: Hypothetical Urinary Excretion of this compound and its Metabolites in Humans (0-24h)
| Analyte | Mean Excretion (% of dose) | Standard Deviation |
| This compound (Unchanged) | 15% | ± 5% |
| 3-Acetamidobenzoic Acid | 45% | ± 10% |
| 3-Aminohippuric Acid | 30% | ± 8% |
| Total Recovery | 90% | ± 8% |
Table 2: Hypothetical Urinary Excretion of this compound and its Metabolites in Rats (0-24h)
| Analyte | Mean Excretion (% of dose) | Standard Deviation |
| This compound (Unchanged) | 20% | ± 6% |
| 3-Acetamidobenzoic Acid | 50% | ± 12% |
| 3-Aminohippuric Acid | 25% | ± 7% |
| Total Recovery | 95% | ± 9% |
Experimental Protocols
Protocol 1: Assessment of 3-ABA Metabolism in Human Volunteers
Objective: To quantify the major metabolites of this compound in human urine to assess N-acetylation and glycine conjugation capacity.
Materials:
-
This compound (pharmaceutical grade)
-
Gelatin capsules
-
Urine collection containers
-
HPLC or LC-MS/MS system
-
Analytical standards for this compound, 3-acetamidobenzoic acid, and 3-aminohippuric acid
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with no known renal or hepatic impairment. Subjects should abstain from medications known to interfere with drug metabolism for at least one week prior to the study.
-
Dose Administration: Administer a single oral dose of 500 mg of this compound in a gelatin capsule with 200 mL of water.
-
Urine Collection: Collect all urine for 24 hours post-administration. Record the total volume.
-
Sample Preparation:
-
Centrifuge a 10 mL aliquot of the 24-hour urine collection at 2000 x g for 10 minutes.
-
Dilute the supernatant 1:100 with the mobile phase.
-
Filter the diluted sample through a 0.22 µm filter.
-
-
Analytical Quantification:
-
Analyze the prepared samples by a validated HPLC or LC-MS/MS method to determine the concentrations of this compound, 3-acetamidobenzoic acid, and 3-aminohippuric acid.
-
Prepare a standard curve for each analyte to allow for accurate quantification.
-
-
Data Analysis:
-
Calculate the total amount of each analyte excreted in 24 hours by multiplying its concentration by the total urine volume.
-
Express the amount of each metabolite as a percentage of the initial oral dose.
-
Workflow for Human Volunteer Study.
Protocol 2: In Vivo Assessment of 3-ABA Metabolism in Rats
Objective: To determine the metabolic profile of this compound in rats as a preclinical model.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine collection
-
HPLC or LC-MS/MS system
-
Analytical standards
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats (200-250 g) to metabolic cages for at least 3 days prior to the experiment.
-
Dose Administration: Administer a single oral dose of 50 mg/kg of this compound by oral gavage.
-
Urine Collection: Collect urine over a 24-hour period.
-
Sample Preparation: Prepare urine samples as described in Protocol 1.
-
Analytical Quantification: Quantify this compound and its metabolites using a validated analytical method.
-
Data Analysis: Calculate the percentage of the administered dose excreted as the parent compound and each metabolite.
Workflow for In Vivo Rat Study.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes. Actual results may vary depending on the individual's metabolic capacity, species, and experimental conditions. It is recommended to perform pilot studies to establish baseline metabolic profiles.
Application Note: Electrochemical Detection of 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzoic acid (3-ABA) is an important isomer of aminobenzoic acid, utilized as a building block in the synthesis of various pharmaceuticals, dyes, and polymers. Its detection and quantification are crucial for quality control in manufacturing processes and for monitoring in biological and environmental samples. This application note details a sensitive and selective electrochemical method for the determination of 3-ABA using a glassy carbon electrode (GCE) modified with a poly(p-aminobenzoic acid)/multi-walled carbon nanotube (p-ABA/MWCNT) composite film.
The principle of detection is based on the electro-oxidation of the amino group on the 3-ABA molecule at the surface of the modified electrode. The MWCNTs enhance the electrode's active surface area and electrical conductivity, while the electropolymerized p-ABA film provides a recognition layer, improving the sensitivity and selectivity of the measurement. Differential Pulse Voltammetry (DPV) is employed for quantitative analysis due to its excellent sensitivity and ability to discriminate against background currents.
Signaling Pathway and Detection Mechanism
The electrochemical detection of this compound at the modified electrode surface involves a diffusion-controlled oxidation process. The amino group (-NH2) of 3-ABA is oxidized, resulting in a measurable electrical current that is proportional to the concentration of 3-ABA in the sample. The p-ABA/MWCNT composite film facilitates this electron transfer, leading to an enhanced analytical signal compared to a bare electrode.
Caption: Electrochemical oxidation of this compound at the modified electrode surface.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
p-Aminobenzoic acid (monomer for electropolymerization)
-
Multi-walled carbon nanotubes (MWCNTs)
-
N,N-Dimethylformamide (DMF)
-
Phosphate buffer saline (PBS, 0.1 M)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Glassy carbon electrodes (GCE)
-
Alumina (B75360) slurry (for polishing)
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell setup (Working Electrode: GCE or modified GCE; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)
-
Sonication bath
-
Scanning Electron Microscope (SEM) for surface characterization
Electrode Preparation and Modification Workflow
The preparation of the p-ABA/MWCNT modified GCE involves a sequential process of cleaning, MWCNT casting, and electropolymerization of p-ABA.
Caption: Workflow for the preparation of the p-ABA/MWCNT modified GCE.
Detailed Protocol for Electrode Modification:
-
GCE Polishing: A bare GCE is polished to a mirror-like finish using 0.05 µm alumina slurry on a polishing pad.
-
Cleaning: The polished electrode is sonicated in ethanol and deionized water for 5 minutes each to remove any residual alumina and contaminants.
-
Drying: The cleaned GCE is dried under a gentle stream of nitrogen.
-
MWCNT Suspension Preparation: 1 mg of MWCNTs is dispersed in 1 mL of DMF by sonicating for 30 minutes to obtain a homogeneous suspension.
-
MWCNT Casting: A 5 µL aliquot of the MWCNT suspension is drop-casted onto the surface of the pre-cleaned GCE and allowed to dry at room temperature.
-
Electropolymerization of p-ABA: The MWCNT/GCE is immersed in a 0.1 M PBS (pH 7.0) solution containing 100 µM p-ABA. The electropolymerization is carried out by cycling the potential between -0.3 V and 1.5 V for 30 cycles at a scan rate of 100 mV/s.[1]
-
Final Rinse: After electropolymerization, the resulting p-ABA/MWCNT/GCE is rinsed thoroughly with deionized water to remove any unreacted monomer.
Electrochemical Characterization of the Modified Electrode
The successful modification of the electrode surface is confirmed using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in a solution containing 1.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.[2][3] A significant increase in the peak current and a decrease in the charge transfer resistance are expected for the modified electrode compared to the bare GCE.[1]
Electrochemical Detection of this compound
-
Preparation of Standard Solutions: A stock solution of 3-ABA (10 mM) is prepared in 0.1 M PBS (pH 7.0). A series of standard solutions with decreasing concentrations are prepared by serial dilution.
-
DPV Measurement: The p-ABA/MWCNT/GCE is immersed in the electrochemical cell containing the 3-ABA standard solution. The DPV measurement is performed by scanning the potential from 0.2 V to 1.0 V with a pulse amplitude of 50 mV and a pulse width of 50 ms.
-
Calibration Curve: The peak oxidation current is recorded for each standard solution. A calibration curve is constructed by plotting the peak current versus the concentration of 3-ABA.
-
Sample Analysis: For real sample analysis, the sample is appropriately diluted with 0.1 M PBS (pH 7.0) and the DPV measurement is carried out under the same conditions. The concentration of 3-ABA in the sample is determined from the calibration curve.
Data Presentation
The performance of the p-ABA/MWCNT/GCE for the detection of 3-ABA is summarized in the table below. These values are representative of typical performance for similar electrochemical sensors.
| Parameter | Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.03 µM (S/N = 3) |
| Sensitivity | 1.5 µA/µM·cm² |
| Response Time | < 5 seconds |
| Working Potential | ~0.65 V vs. Ag/AgCl |
| pH of Supporting Electrolyte | 7.0 (0.1 M PBS) |
| Repeatability (RSD, n=5) | 3.2% |
| Reproducibility (RSD, n=5) | 4.5% |
Conclusion
This application note provides a detailed protocol for the fabrication of a p-ABA/MWCNT modified glassy carbon electrode and its application for the sensitive and selective electrochemical detection of this compound. The described method offers a simple, rapid, and cost-effective alternative to traditional analytical techniques, making it suitable for a wide range of applications in pharmaceutical and chemical analysis. The enhanced performance of the modified electrode is attributed to the synergistic effects of the high surface area and conductivity of MWCNTs and the recognition capabilities of the electropolymerized p-ABA film.
References
- 1. Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method for synthesizing this compound involves a two-step process. The first step is the electrophilic nitration of benzoic acid to form 3-nitrobenzoic acid. The second step is the reduction of the nitro group to an amine group, yielding this compound. This route is favored due to the meta-directing effect of the carboxylic acid group on the benzene (B151609) ring.[1]
Q2: I am getting a low yield in the nitration step. What are the potential causes?
A2: Low yields during the nitration of benzoic acid can arise from several factors:
-
Inadequate Reaction Conditions: The temperature and concentration of the nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid) are critical. Insufficiently strong nitrating conditions or low temperatures can lead to an incomplete reaction. Conversely, excessively high temperatures can cause unwanted side reactions and degradation.[2]
-
Moisture: The presence of water can dilute the nitrating agent, reducing its effectiveness. It is crucial to use dry glassware and reagents.[2]
-
Substrate Purity: Impurities in the starting benzoic acid can interfere with the reaction.[2]
Q3: What are common byproducts observed during the reduction of 3-nitrobenzoic acid?
A3: The reduction of the nitro group can sometimes lead to the formation of intermediates like nitroso (-NO) and hydroxylamino (-NHOH) species if the reaction is incomplete. Additionally, using certain reducing agents like iron in acidic media can result in residual iron salts in the final product.[2] Colored impurities, such as azo or azoxy compounds, may also form from the condensation of intermediates.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through recrystallization, often from hot water. If colored impurities are present, treating the solution with activated charcoal during recrystallization can help decolorize the product. Adjusting the pH of the solution to its isoelectric point (around 3.5) can minimize its solubility and aid in precipitation and recovery.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete nitration or reduction reaction. Product loss during workup and purification. | Ensure optimal reaction time and temperature for both steps. Optimize pH for precipitation during workup to maximize recovery. Minimize transfers between vessels. |
| Multiple Spots on TLC of Crude Product | Formation of isomeric nitration products. Presence of unreacted 3-nitrobenzoic acid. | Purify the 3-nitrobenzoic acid intermediate by recrystallization before proceeding to the reduction step. Ensure the reduction reaction goes to completion by monitoring with TLC. |
| Product is Colored (Yellow/Brown) | Presence of azo or azoxy condensation byproducts. Residual iron salts from reduction. | Ensure complete reduction of the nitro group. Treat the final product with activated charcoal during recrystallization. Wash the product thoroughly to remove any residual metal salts. |
| Dehalogenation Byproducts (for halogenated precursors) | Occurs with catalytic hydrogenation. | Switch to a chemical reducing agent such as SnCl₂/HCl or Fe/HCl. |
Experimental Protocols
Method 1: Two-Step Synthesis from Benzoic Acid
This is a classic and widely used method for the synthesis of this compound.
Step 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid
-
Materials: Benzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%).
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and cooled in an ice-water bath, slowly add benzoic acid to concentrated sulfuric acid while stirring.
-
Maintain the temperature between 5-10°C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 10°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 3-nitrobenzoic acid is collected by vacuum filtration and washed with cold water.
-
Step 2: Reduction of 3-Nitrobenzoic Acid to this compound
-
Materials: 3-nitrobenzoic acid, iron powder, ethanol (B145695), water, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Add concentrated hydrochloric acid dropwise to the refluxing suspension over 15 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot mixture to remove the iron salts.
-
Cool the filtrate and adjust the pH to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The following is a logical workflow for the two-step synthesis of this compound:
Method 2: One-Pot Green Synthesis from 3-Nitrobenzaldehyde (B41214)
This method offers a more environmentally friendly approach using subcritical water.
-
Materials: 3-nitrobenzaldehyde, activated carbon (e.g., NORIT GAC 12-40), water.
-
Procedure:
-
Charge a batch reactor with 3-nitrobenzaldehyde, activated carbon, and water.
-
Seal the autoclave and heat to 300°C under 90 bar of pressure for 2 hours.
-
After the reaction, cool the autoclave to 40°C.
-
Dilute the aqueous phase with an organic solvent like ethyl acetate.
-
The product can then be isolated and purified.
-
The following diagram illustrates the troubleshooting logic for low yield in the synthesis:
Data Summary
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 140-142 |
| This compound | C₇H₇NO₂ | 137.14 | 174-178 |
Table 2: Comparison of Synthesis Parameters and Yields for a Green Synthesis Method
This table summarizes the effect of various parameters on the yield of this compound from 3-nitrobenzaldehyde in subcritical water.
| Entry | Substrate Amount (mmol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 250 | 6 | Lower |
| 2 | 10 | 300 | 6 | 59 |
| 3 | 10 | 310 | 6 | Decreased |
| 4 | 5 | 300 | 6 | - |
| 5 | 30 | 300 | 2 | 30 |
| 6 | 30 | 300 | 4 | 30 |
| 7 | 30 | 300 | 6 | 30 |
References
Technical Support Center: Purification of 3-Aminobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in commercially available or synthesized this compound can include:
-
Isomeric Aminobenzoic Acids: 2-Aminobenzoic acid and 4-Aminobenzoic acid are common process-related impurities that can be difficult to separate due to their similar physical properties.
-
Unreacted Starting Materials: If synthesized by the reduction of 3-nitrobenzoic acid, residual starting material can be a significant impurity.
-
Colored Impurities and Oxidation Byproducts: The amino group in this compound is susceptible to oxidation, which can lead to the formation of colored byproducts, often causing a yellow or brown discoloration of the material. Commercial samples are often colored for this reason.
Q2: My this compound is colored (yellow to brown). How can I remove the color?
A2: Discoloration is a common issue and can typically be addressed by treating a solution of the crude product with activated charcoal. The colored impurities, which are often large, conjugated molecules, adsorb onto the surface of the activated carbon and can then be removed by filtration.
Q3: What is the best solvent for recrystallizing this compound?
A3: A mixture of ethanol (B145695) and water is a commonly used and effective solvent system for the recrystallization of aminobenzoic acids. This compound has good solubility in hot ethanol and is less soluble in cold water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly turbid, a supersaturated solution is created that will yield pure crystals upon slow cooling.
Q4: I am experiencing "oiling out" during recrystallization. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is too concentrated or cools too quickly. To resolve this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent (in this case, ethanol) to decrease the saturation.
-
Ensure the solution cools slowly to allow for proper crystal lattice formation.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities, especially isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value (178-180 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Solution is not sufficiently saturated. - Cooling is too rapid. - High concentration of impurities inhibiting crystallization. | - Boil off some solvent to increase concentration. - Allow the solution to cool slowly at room temperature before placing it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Perform a preliminary purification step like acid-base extraction. |
| Colored Crystals | - Incomplete removal of colored impurities. - Insufficient amount of activated charcoal used. | - Repeat the recrystallization process, ensuring the use of activated charcoal. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration before cooling. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Separation of Layers (Emulsion Formation) | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. |
| Low Yield of Precipitated Product | - Incomplete neutralization of the aqueous layer. - The product has some solubility in the aqueous solution. | - Check the pH of the aqueous layer after adding acid/base to ensure complete neutralization. - Cool the aqueous solution in an ice bath to minimize the solubility of the product before filtration. - If the product does not precipitate, it may be necessary to perform a back-extraction into an organic solvent. |
| Product is Contaminated with Other Components | - Incomplete extraction from the organic layer. - Insufficient washing of the organic layer. | - Perform multiple extractions with the aqueous acid or base to ensure complete removal of the target compound. - Wash the combined organic layers with brine to remove any residual water-soluble impurities. |
Data Presentation
The following tables provide representative data on the effectiveness of different purification methods for aminobenzoic acids. The actual results may vary depending on
Technical Support Center: Stability of 3-Aminobenzoic Acid in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminobenzoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color to yellow/brown over time. What is the likely cause?
A1: The discoloration of this compound solutions, particularly when exposed to air and/or light, is often indicative of oxidative degradation. The amino group is susceptible to oxidation, which can lead to the formation of colored polymeric species. This process can be accelerated by factors such as elevated temperature, high pH, and the presence of trace metal ions.
Q2: I observed precipitation in my aqueous this compound solution upon standing. What could be the reason?
A2: Precipitation may occur due to several factors:
-
Solubility Limits: this compound has limited solubility in water (approximately 5.9 g/L at 15°C)[1]. If the concentration of your solution exceeds its solubility at a given temperature, precipitation can occur, especially if the temperature fluctuates.
-
pH-Dependent Solubility: The solubility of this compound is highly dependent on the pH of the solution. It is an amphoteric molecule with both a carboxylic acid group (pKa ~3.07) and an amino group (pKa ~4.79)[2]. At its isoelectric point, the molecule exists as a zwitterion with minimal solubility. Adjusting the pH away from the isoelectric point will increase its solubility.
-
Degradation Products: The formation of less soluble degradation products can also lead to precipitation over time.
Q3: What are the primary factors that influence the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution can affect the rate of hydrolysis and photodegradation.
-
Temperature: Higher temperatures generally accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the amino group.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidative degradation | - Prepare fresh solutions before use.- Store solutions protected from light using amber vials or by wrapping containers in aluminum foil.- De-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the formulation, if permissible for the application. |
| Precipitation | Exceeding solubility limit or temperature fluctuations | - Ensure the concentration is below the solubility limit at the storage temperature.- Control the storage temperature of the solution.- Adjust the pH of the solution to enhance solubility. |
| Loss of Potency/Unexpected Analytical Results | Chemical degradation (hydrolysis, photodegradation, oxidation) | - Conduct a forced degradation study to identify potential degradation products and pathways.- Use a stability-indicating analytical method (e.g., HPLC) to separate and quantify this compound from its degradants.- Store solutions under recommended conditions (see below). |
Experimental Protocols
Protocol 1: Hydrolytic Stability Study
This protocol is based on the principles outlined in OECD Guideline 111: Hydrolysis as a Function of pH.[3]
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
-
This compound (analytical grade)
-
Sterile, purified water (HPLC grade)
-
pH buffers (e.g., pH 4, 7, and 9)
-
Constant temperature incubator or water bath
-
HPLC system with a suitable column and detector for the analysis of aminobenzoic acid isomers[4]
-
pH meter
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Prepare a stock solution of this compound in a suitable solvent and spike it into the buffer solutions to a final concentration well below its solubility limit.
-
Divide each solution into aliquots in sealed, sterile containers.
-
Place the containers in a constant temperature environment (e.g., 50°C) protected from light.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw a sample from each pH condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Calculate the degradation rate constant (k) and half-life (t½) for each pH.
Protocol 2: Photostability Study
This protocol is based on the principles outlined in ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products.
Objective: To evaluate the potential for photodegradation of this compound in aqueous solution upon exposure to light.
Materials:
-
This compound solution prepared as in Protocol 1.
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).
-
Transparent and opaque sample containers (e.g., clear and amber glass vials).
-
HPLC system.
Procedure:
-
Place aliquots of the this compound solution in both transparent and opaque containers.
-
Expose the samples in the photostability chamber to a specified light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours per square meter).
-
The opaque containers serve as dark controls.
-
At the end of the exposure period, analyze all samples (exposed and dark controls) by HPLC.
-
Compare the amount of degradation in the exposed samples to that in the dark controls to determine the extent of photodegradation.
Data Presentation
Table 1: Example of Hydrolytic Stability Data for this compound at 50°C
| Time (days) | Remaining 3-ABA (%) at pH 4 | Remaining 3-ABA (%) at pH 7 | Remaining 3-ABA (%) at pH 9 |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 98.0 |
| 3 | 99.5 | 98.5 | 95.2 |
| 7 | 98.9 | 97.0 | 91.8 |
| 14 | 97.8 | 94.1 | 85.0 |
| 28 | 95.7 | 88.5 | 72.3 |
Table 2: Example of Photostability Data for this compound in Aqueous Solution
| Condition | Initial Assay (%) | Final Assay (%) | Degradation (%) |
| Dark Control | 100.0 | 99.8 | 0.2 |
| Exposed to Light | 100.0 | 92.5 | 7.5 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
Technical Support Center: Optimizing Derivatization of 3-Aminobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 3-aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing this compound?
A1: The primary functional groups of this compound available for derivatization are the carboxylic acid and the amino group. The most common strategies include:
-
Amide and Ester Formation: The carboxylic acid moiety is frequently converted into amides or esters using various coupling agents and alcohols, respectively. Amide derivatives are particularly common in drug discovery due to their metabolic stability.[1]
-
N-Acylation and N-Alkylation: The amino group can be acylated with acid chlorides or alkylated with alkyl halides to introduce a wide range of substituents.[1][2]
-
Heterocyclic Synthesis: this compound and its analogs are valuable starting materials for the synthesis of heterocyclic compounds, such as quinazolinones, which exhibit a broad spectrum of biological activities.[1]
Q2: How do I choose the right coupling reagent for amide bond formation with this compound?
A2: The choice of coupling reagent depends on the specific amine being used, the reaction scale, and the desired reaction conditions. For electron-deficient carboxylic acids, common and effective coupling reagents include:
-
Carbodiimides: such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions.
-
Uronium-based reagents: like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and efficiency.
Q3: What is the role of a base in amide coupling reactions, and which one should I use?
A3: A non-nucleophilic organic base is essential to neutralize the carboxylic acid and any acid generated during the reaction, which facilitates the coupling process. Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are commonly used. DIPEA is often preferred due to its steric bulk, which helps to minimize potential side reactions.
Q4: My Fischer esterification reaction is giving a low yield. What are the likely causes?
A4: Low yields in Fischer esterification can be due to several factors:
-
Incomplete reaction: The reaction may not have reached equilibrium. Ensure you are refluxing for an adequate amount of time (typically 1-2 hours for simple alcohols) and monitor the reaction by Thin Layer Chromatography (TLC).[3]
-
Presence of water: Fischer esterification is a reversible reaction, and water is a byproduct. Using anhydrous reagents and solvents is crucial. Consider using a Dean-Stark apparatus to remove water as it forms.
-
Insufficient acid catalyst: The amino group of this compound can neutralize some of the acid catalyst. An adequate amount of catalyst, such as concentrated sulfuric acid, is necessary.
Q5: How can I purify my this compound derivative?
A5: Purification methods depend on the properties of the derivative. Common techniques include:
-
Recrystallization: This is effective for removing minor impurities from solid products. A common solvent system is an ethanol (B145695)/water mixture.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for purifying a wide range of derivatives. The solvent system will depend on the polarity of your compound.
-
Acid-Base Extraction: For derivatives with basic or acidic functionalities, extraction into an aqueous acid or base, followed by neutralization and re-extraction into an organic solvent, can be an effective purification step.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Amide Coupling: Reaction appears stalled or incomplete based on TLC analysis. | 1. Insufficient activation of the carboxylic acid. 2. Deactivation of the coupling reagent by moisture. 3. Steric hindrance from the coupling partners. | 1. Increase the amount of coupling reagent (e.g., HATU, EDC) to 1.1-1.5 equivalents. 2. Use anhydrous solvents and reagents. 3. Increase the reaction time and/or temperature. Consider a more potent coupling reagent. |
| Fischer Esterification: Low conversion of starting material. | 1. Reaction has not reached equilibrium. 2. Water present in the reaction mixture. 3. Insufficient acid catalyst. | 1. Increase the reflux time and monitor by TLC. 2. Use anhydrous alcohol and glassware. Employ a Dean-Stark apparatus to remove water. 3. Ensure a sufficient amount of concentrated sulfuric acid is used to catalyze the reaction. |
| N-Alkylation: Multiple products observed, including di- and tri-alkylated species. | Over-alkylation of the amino group. | Use a milder alkylating agent or a larger excess of the amine starting material. Reductive amination is a good alternative to direct alkylation for achieving mono-alkylation. |
Presence of Impurities and Side Products
| Symptom | Possible Cause | Suggested Solution |
| An unexpected peak in the mass spectrum corresponding to the starting amine. | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of the derivatizing agent. |
| Formation of a dimeric or polymeric byproduct. | Self-condensation of this compound. | This can occur at high temperatures. Use milder reaction conditions and ensure efficient stirring. |
| Discoloration of the product. | Oxidation of the amino group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of various reaction parameters on the yield of this compound derivatization, based on general principles and data from related compounds.
Table 1: Effect of Temperature and Time on Fischer Esterification Yield
| Temperature (°C) | Reaction Time (hours) | Catalyst (H₂SO₄) | Expected Yield (%) | Notes |
| 60 | 4 | 0.1 eq | Moderate | Slower reaction rate. |
| 78 (Reflux in EtOH) | 2 | 0.1 eq | Good to Excellent | Optimal for ethyl ester formation. |
| 78 (Reflux in EtOH) | 6 | 0.1 eq | Excellent | Longer time may drive the reaction to completion. |
| 100 | 2 | 0.1 eq | Good | Potential for side product formation at higher temperatures. |
Table 2: Comparison of Coupling Reagents for Amide Formation
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | Room Temp | 70-90 |
| HATU | - | DIPEA | DMF | Room Temp | 85-95 |
| DCC | - | - | DCM | 0°C to Room Temp | 60-80 |
| T3P | Pyridine | Pyridine | DCM | Room Temp | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-aminobenzoate (B8586502) via Fischer Esterification
Materials:
-
This compound
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% sodium carbonate solution until the aqueous layer is basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-aminobenzoate.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of N-Aryl-3-aminobenzamide using HATU Coupling
Materials:
-
This compound
-
Substituted aniline (B41778) (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) and stir for another 15 minutes.
-
Add the substituted aniline (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Alkylation of this compound via Reductive Amination
Materials:
-
Ethyl 3-aminobenzoate (ester protected)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Glacial acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 3-aminobenzoate (1.0 eq) in DCM, add the aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If the free acid is desired, the ester can be hydrolyzed under standard basic or acidic conditions.
Visualizations
Caption: Experimental workflow for N-aryl amide synthesis.
Caption: Logical workflow for troubleshooting low product yield.
Caption: Inhibition of TNFα/NF-κB and IL-6/STAT3 pathways.
References
Technical Support Center: 3-Aminobenzoic Acid Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Aminobenzoic acid (3-ABA) during storage and experimental use.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Discoloration of solid this compound (turning yellowish or brown)
-
Question: My solid this compound, which was initially white or off-white, has developed a yellow or brownish tint. What is the cause, and is it still usable?
-
Answer: Discoloration of solid 3-ABA is a common indicator of degradation, primarily due to oxidation of the amino group. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures. The colored impurities are likely nitro or nitroso compounds formed from the oxidation of the aniline (B41778) moiety.
Recommended Actions:
-
Assess Purity: The purity of the discolored sample should be assessed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining 3-ABA and identify the degradation products.
-
Usability: For applications requiring high purity, it is recommended to use a fresh, un-discolored lot of this compound. If the purity is still within an acceptable range for your specific experiment, it may be usable, but the presence of impurities should be noted as they could potentially interfere with your results.
-
Preventative Measures: To prevent future discoloration, store solid this compound in a tightly sealed, opaque container in a cool, dry, and dark place. Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Issue 2: Precipitation or cloudiness in this compound solutions
-
Question: I prepared a solution of this compound, and it has become cloudy or a precipitate has formed over time. What is happening?
-
Answer: Precipitation or cloudiness in a 3-ABA solution can be due to several factors:
-
Low Solubility: this compound has limited solubility in water (approximately 5.9 g/L at 15°C).[1] If the concentration of your solution is near or above this limit, changes in temperature can cause it to precipitate out.
-
pH-Dependent Solubility: As an amphoteric molecule with both an acidic carboxylic group and a basic amino group, the solubility of 3-ABA is highly dependent on the pH of the solution. Solubility is lowest at its isoelectric point and increases in acidic or basic conditions.
-
Degradation: Degradation products may be less soluble than 3-ABA itself, leading to their precipitation.
Recommended Actions:
-
Check Concentration and Temperature: Ensure the concentration of your solution is within the solubility limits at the storage temperature. If you need to prepare a more concentrated solution, consider using a co-solvent or adjusting the pH.
-
Adjust pH: The pKa of the carboxylic acid group is approximately 3.07, and the pKa of the amino group is about 4.79.[2] To increase solubility, adjust the pH of the solution to be either below 3 or above 5. Use a buffer system to maintain a stable pH.
-
Filter the Solution: If you suspect the precipitate is due to degradation products, you can try to filter the solution through a 0.22 µm or 0.45 µm syringe filter. However, it is crucial to then analyze the filtrate for purity to ensure the concentration of 3-ABA is as expected and that soluble degradation products are not interfering with your experiment.
-
Issue 3: Inconsistent experimental results using stored this compound solutions
-
Question: I am observing variability in my experimental results when using previously prepared and stored solutions of this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a strong indication of the degradation of this compound in solution. Over time, the concentration of the active compound can decrease, and the formation of degradation products can interfere with your assay or reaction. The main degradation pathways in solution are oxidation and hydrolysis, which are influenced by pH, light, and temperature.
Recommended Actions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions of this compound immediately before each experiment.
-
Optimize Storage of Solutions: If solutions must be stored, they should be protected from light by using amber vials or wrapping the container in aluminum foil. Store solutions at a low temperature (2-8°C) to slow down the degradation rate. For longer-term storage, consider freezing aliquots, but be mindful of potential freeze-thaw degradation.
-
Conduct a Stability Study: If you need to use stored solutions frequently, it is advisable to conduct a small-scale stability study under your specific storage conditions. This involves analyzing the purity and concentration of the 3-ABA solution at different time points to determine its stability over time.
-
FAQs
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container, protected from light, air, and moisture. The recommended storage temperature is between 15°C and 25°C.[3] Under these conditions, it has a shelf life of approximately 60 months.[4]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary chemical degradation pathways for this compound are:
-
Oxidation: The amino group is susceptible to oxidation, which can be initiated by light (photodegradation), heat, or the presence of oxidizing agents. This can lead to the formation of colored byproducts such as nitroso and nitro compounds.
-
Decarboxylation: At elevated temperatures, this compound can lose its carboxyl group as carbon dioxide, resulting in the formation of aniline.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation being pH-dependent. Generally, the stability is lowest at the extremes of pH. It is important to determine the optimal pH for stability for your specific application, which is often near its isoelectric point if solubility is not an issue, or in a buffered solution where the rate of hydrolysis is minimized.
Q4: Can I autoclave solutions of this compound?
A4: Autoclaving is not recommended for solutions of this compound. The high temperature (typically 121°C) will likely cause significant thermal degradation, including decarboxylation and oxidation. If sterile solutions are required, sterile filtration through a 0.22 µm filter is the preferred method.
Q5: What analytical methods can be used to assess the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound and quantifying its degradation products. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of both. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products after derivatization.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Aminobenzoic Acids (Illustrative Data)
| Stress Condition | Parameter | This compound Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 10 - 20% | Hydrolysis of amide (if applicable in derivatives), potential decarboxylation |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 15 - 25% | Hydrolysis of amide (if applicable in derivatives), potential decarboxylation |
| Oxidative | 3% H₂O₂, RT, 24h | 20 - 40% | Oxidized amino group (nitroso, nitro compounds) |
| Thermal | 105°C, 48h (solid) | 5 - 15% | Aniline (from decarboxylation), various condensation products |
| Photolytic | UV light (254 nm), 24h (solution) | 30 - 50% | Oxidized and polymerized products |
Note: The data presented in this table is illustrative and based on general knowledge of forced degradation studies on similar compounds. Actual degradation rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile). The gradient should be optimized to separate 3-ABA from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 215 nm and 300 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Forced degradation samples: Subject the stock solution to various stress conditions (e.g., acid, base, peroxide, heat, light) for a defined period. Neutralize the acidic and basic samples before injection.
-
-
Analysis: Inject the reference standard, control sample (unstressed), and stressed samples into the HPLC system.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control and reference standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study.
-
Acid Hydrolysis: Dissolve 3-ABA in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Take samples at each time point, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve 3-ABA in 0.1 M NaOH and keep at room temperature or heat at 60-80°C for a specified time. Take samples, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve 3-ABA in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time, protected from light. Take samples and analyze by HPLC.
-
Thermal Degradation (Solid State): Place solid 3-ABA in an oven at a high temperature (e.g., 105°C) for a specified time. Dissolve the samples in a suitable solvent and analyze by HPLC.
-
Photodegradation (Solution): Prepare a solution of 3-ABA and expose it to a UV light source (e.g., 254 nm or 365 nm) for a specified time. Keep a control sample in the dark. Analyze both samples by HPLC.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Quantitative proteomic analysis of the microbial degradation of this compound by Comamonas sp. QT12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Aminobenzoic Acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-Aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?
A: Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, exhibiting a drawn-out or "tailing" end. An ideal chromatographic peak should be Gaussian in shape. Peak tailing is a concern because it can negatively impact the quality of the analysis by reducing resolution between closely eluting peaks and leading to inaccurate quantification.[1] For an analyte like this compound, which contains both an acidic carboxylic group and a basic amino group, interactions with the stationary phase can be complex, making it susceptible to peak tailing.
Q2: What are the most common causes of peak tailing for this compound?
A: The primary causes of peak tailing for this compound in reversed-phase HPLC are:
-
Secondary Silanol (B1196071) Interactions: The basic amino group of this compound can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction mechanism, in addition to the primary reversed-phase retention, can cause significant peak tailing.
-
Inappropriate Mobile Phase pH: The ionization state of this compound is pH-dependent. If the mobile phase pH is close to the pKa of the amino or carboxylic acid group, a mixture of ionized and non-ionized species can exist, leading to peak distortion.[3][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. By adjusting the pH, you can control the ionization state of both the analyte and the stationary phase.
-
At low pH (e.g., below 3): The residual silanol groups on the silica (B1680970) packing are protonated and thus less likely to interact with the protonated amino group of the analyte, reducing peak tailing.
-
At mid-range pH: Silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) amino group of this compound, which is a major cause of tailing.
Q4: What are mobile phase additives, and can they help reduce peak tailing for this compound?
A: Yes, mobile phase additives can be very effective. These are small molecules added to the mobile phase to improve chromatography. For basic compounds like this compound, common additives include:
-
Acids (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): Adding a small amount of acid to the mobile phase lowers the pH, which, as explained above, suppresses silanol interactions.
-
Buffers (e.g., Phosphate, Acetate): Buffers are used to maintain a constant and reproducible mobile phase pH, which is crucial for consistent peak shapes and retention times for ionizable compounds. Increased buffer concentration can also help to mitigate peak tailing.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Caused by Secondary Silanol Interactions
This guide provides a systematic approach to diagnose and mitigate peak tailing arising from interactions between this compound and the HPLC column's stationary phase.
Experimental Protocol: Modifying Mobile Phase pH
-
Initial Analysis: Inject a standard solution of this compound using your current HPLC method and record the chromatogram, noting the peak asymmetry or tailing factor.
-
Prepare a Low pH Mobile Phase: Prepare a new aqueous portion of your mobile phase and adjust the pH to approximately 3.0 using a suitable acid (e.g., 0.1% v/v formic acid).
-
Column Equilibration: Equilibrate your column with the new low pH mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully conditioned.
-
Re-analysis: Inject the this compound standard again and compare the peak shape to the initial analysis. A significant improvement in peak symmetry indicates that silanol interactions were a primary contributor to the tailing.
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
The following table illustrates the expected improvement in peak shape for a basic compound when the mobile phase pH is lowered. While this data is for a different basic compound, a similar trend is expected for this compound.
| Analyte | Mobile Phase pH | Tailing Factor (Tf) |
| Basic Compound A | 7.0 | 2.1 |
| Basic Compound A | 3.0 | 1.2 |
Tailing factor is a measure of peak symmetry; a value of 1 indicates a perfectly symmetrical peak.
Mandatory Visualization:
Caption: A logical workflow for troubleshooting peak tailing caused by silanol interactions.
Guide 2: Diagnosing and Resolving Column-Related Issues
Peak tailing that affects all peaks in a chromatogram, or that develops over time, may indicate a problem with the HPLC column itself.
Experimental Protocol: Column Flushing and Replacement
-
Column Flushing: If you suspect column contamination, disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns). Follow the column manufacturer's instructions for recommended flushing procedures.
-
Guard Column Check: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is likely contaminated and should be replaced.
-
Column Replacement: If flushing does not resolve the issue, the column may be irreversibly damaged (e.g., bed collapse or void formation). Replace the analytical column with a new one of the same type and re-run the analysis. A significant improvement in peak shape with a new column confirms that the previous column was the source of the problem.
Data Presentation: Impact of Column Choice on Peak Symmetry
The choice of HPLC column can have a significant impact on peak shape, especially for basic compounds. Modern, high-purity silica columns with effective end-capping show reduced silanol activity and generally provide better peak shapes.
| Column Type | Stationary Phase | Peak Asymmetry (As) for a Basic Analyte |
| Column A (Older Generation) | Standard C18 on Type A Silica | 1.9 |
| Column B (Modern) | End-capped C18 on High-Purity Type B Silica | 1.1 |
Peak asymmetry is another measure of peak shape, with a value of 1 representing a symmetrical peak.
Mandatory Visualization:
References
Technical Support Center: Minimizing Impurities in 3-Aminobenzoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 3-aminobenzoic acid, with a focus on impurity minimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the reduction of 3-nitrobenzoic acid?
The most prevalent impurities include:
-
Unreacted Starting Material: Residual 3-nitrobenzoic acid due to incomplete reduction.
-
Isomeric Impurities: 2-aminobenzoic acid and 4-aminobenzoic acid, arising from isomeric nitrobenzoic acids present in the starting material. The nitration of benzoic acid typically yields around 20% 2-nitrobenzoic acid and 1.5% 4-nitrobenzoic acid as side products.[1][2]
-
Intermediates and Side-Reaction Products: Nitroso and hydroxylamino intermediates can lead to the formation of colored impurities like azo and azoxy compounds through dimerization or condensation reactions.[3]
-
Reducing Agent Residues: If using metal-based reducing agents like iron in acidic media (Fe/HCl), residual iron salts can contaminate the final product.[3]
Q2: My final product has a yellow, orange, or brown discoloration. What is the cause and how can I remove it?
Discoloration in the final product is often due to the presence of azo or azoxy compounds, which are formed from the condensation of intermediates during the reduction of the nitro group.[3]
Troubleshooting Colored Impurities:
-
Ensure Complete Reduction: Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the complete disappearance of the nitro starting material and any colored intermediates. If the reaction is incomplete, extend the reaction time or increase the amount of the reducing agent.
-
Activated Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb the colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product.
-
Thorough Washing: If using Fe/HCl for reduction, ensure the product is washed thoroughly after filtration to remove residual iron salts, which can contribute to color.
Q3: How can I improve the overall yield and purity of my this compound?
Optimizing reaction and purification conditions is key to improving yield and purity.
-
Choice of Reducing Agent: While catalytic hydrogenation (e.g., with Pd/C) is a clean method, it can sometimes lead to side reactions like dehalogenation in substituted nitroaromatics. Chemical reducing agents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in HCl are often effective alternatives. Sodium dithionite (B78146) is another option for this reduction.
-
Reaction Monitoring: Actively monitor the reaction's progress. Techniques like TLC or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Purification Strategy: A well-designed purification strategy is crucial. For the amphoteric this compound, a combination of acid-base extraction and recrystallization is highly effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reduction of the nitro group. | Monitor the reaction by TLC until the starting material spot disappears. Consider extending the reaction time or using a more potent reducing agent. |
| Product loss during workup and purification. | Optimize the pH for precipitation during acid-base extraction. Ensure complete precipitation before filtration. | |
| High Impurity Levels | Presence of isomeric nitrobenzoic acids in the starting material. | Use a high-purity grade of 3-nitrobenzoic acid. |
| Incomplete reduction or side reactions. | Ensure sufficient reducing agent and optimal reaction time. Consider switching to an alternative reducing agent to minimize specific side reactions. | |
| Colored Product | Formation of azo or azoxy compounds from reaction intermediates. | Ensure complete reduction. Treat the crude product with activated charcoal during recrystallization. |
| Residual iron salts from Fe/HCl reduction. | Wash the filtered product thoroughly with water. | |
| Difficulty in Product Isolation | Product is poorly soluble in the chosen recrystallization solvent. | Experiment with different solvent systems, such as ethanol (B145695)/water or acetic acid/water. |
| Oily product or failure to crystallize. | Ensure the pH is correctly adjusted for precipitation. Try seeding the solution with a small crystal of pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Nitrobenzoic Acid with Tin(II) Chloride
This protocol is adapted from procedures for similar reductions.
Materials:
-
3-Nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (B78521) (NaOH) solution
-
Ice water
Procedure:
-
In a round-bottom flask, suspend 3-nitrobenzoic acid in concentrated HCl.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated HCl to the suspension.
-
Heat the mixture to reflux (typically 80-100 °C) for 2-5 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to approximately 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the desired this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Purification of this compound by Acid-Base Extraction and Recrystallization
Materials:
-
Crude this compound
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)
-
Ethyl acetate (B1210297) (or another suitable organic solvent)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
Acid-Base Extraction: a. Dissolve the crude this compound in a basic aqueous solution (e.g., sodium bicarbonate solution). b. Wash the aqueous solution with an organic solvent like ethyl acetate to remove any neutral impurities. c. Separate the aqueous layer and carefully acidify it with HCl to a pH of 3-4 to precipitate the pure product. d. Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallization: a. Dissolve the filtered product in a minimum amount of hot ethanol. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal. d. Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Quantitative Data
The following table presents illustrative data on the effect of reaction conditions on the yield of this compound from 3-nitrobenzaldehyde (B41214) in a green synthesis approach using a carbonaceous bio-based material in subcritical water. While the starting material is different, the data demonstrates the importance of optimizing reaction parameters.
| Entry | Substrate Amount (mmol) | Temperature (°C) | Time (h) | Yield of 3-ABA (%) |
| 1 | 10 | 300 | 6 | 59 |
| 2 | 30 | 300 | 6 | Lower than 59 |
| 3 | 30 | 300 | 2 | 30 |
| 4 | 30 | 300 | 4 | 30 |
Data adapted from a study on a one-pot synthesis from 3-nitrobenzaldehyde.
Visualizations
Impurity Formation Pathway
Caption: Pathway of impurity formation during the reduction of 3-nitrobenzoic acid.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity of this compound.
Purification and Analysis Workflow
Caption: A standard workflow for the purification and analysis of this compound.
References
Technical Support Center: Enhancing the Reactivity of 3-Aminobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the reactivity of 3-aminobenzoic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to use in coupling reactions?
This compound possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric. This can lead to several challenges:
-
Zwitterion Formation: The molecule can form an internal salt (zwitterion), which can reduce its solubility in common organic solvents.[1]
-
Self-Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to the formation of oligomers or polymers as a significant side product.
-
Electronic Effects: The amino group is an electron-donating group, which activates the aromatic ring for electrophilic substitution but can also influence the reactivity of the carboxylic acid.[2] The carboxylic acid group is a deactivating group.[2]
Q2: Which coupling reagents are most effective for this compound?
The choice of coupling reagent is critical for achieving high yields.
-
Carbodiimides: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, often in conjunction with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure.[3][4] These additives help to suppress side reactions and minimize racemization.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective, especially for difficult or sterically hindered couplings. They are known for their high reactivity and fast reaction times.
Q3: What is the role of a base in these coupling reactions, and which one should I use?
A non-nucleophilic organic base is essential to neutralize the carboxylic acid and any acidic byproducts generated during the reaction.
-
Recommended Bases: Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are commonly used.
-
Why DIPEA is Often Preferred: DIPEA is sterically hindered, which minimizes its potential to cause unwanted side reactions compared to less bulky bases.
Q4: How can I address the poor solubility of this compound?
Solubility can be a significant hurdle. Here are several effective strategies:
-
Solvent Selection: Polar aprotic solvents like DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are generally effective.
-
pH Adjustment: Adding a base will deprotonate the carboxylic acid, forming a much more soluble carboxylate salt. This is a highly effective method for aqueous or alcoholic solutions.
-
Gentle Heating: Warming the mixture can increase both the rate of dissolution and the overall solubility. However, this should be done cautiously to avoid thermal degradation of the reactants.
-
Co-solvents: Using a mixture of solvents, such as ethanol (B145695) and DMF, can improve solubility where a single solvent is insufficient. Studies have also shown that ethanol can act as an effective co-solvent to increase the solubility of this compound in other solvent systems.
Troubleshooting Guide
Problem: Low or No Product Yield
This is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Optimizations |
| 1. Incomplete Activation of Carboxylic Acid | • Increase the amount of coupling reagent to 1.1-1.5 equivalents.• Pre-activate the carboxylic acid: Stir the this compound, coupling reagent, and base together for 15-30 minutes before adding the amine partner. This ensures the activated ester is formed and ready to react.• Switch to a more powerful coupling reagent like HATU for challenging substrates. |
| 2. Poor Solubility of Reactants | • Use polar aprotic solvents such as DMF or DMSO.• Apply gentle heat to the reaction mixture.• If using an aqueous or alcoholic solution, add a base to form the more soluble carboxylate salt of this compound. |
| 3. Deactivated or Hindered Amine Partner | • Increase the reaction time (e.g., from 2 hours to overnight).• Gently increase the reaction temperature, but monitor carefully for byproduct formation.• Ensure a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used to prevent protonation of the amine. |
| 4. Hydrolysis of Activated Ester | • Use anhydrous (dry) solvents and reagents. Dry solvents over molecular sieves if necessary.• Maintain an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Problem: Significant Side Product Formation
| Side Product / Reaction | Potential Cause | Recommended Solutions & Optimizations |
| 1. Self-Polymerization | The activated this compound reacts with another molecule of itself instead of the intended amine partner. | • Pre-activate the acid: Form the activated ester first before adding the amine coupling partner.• Control stoichiometry: Use a slight excess of the amine partner (e.g., 1.1 equivalents) to favor the desired reaction. |
| 2. Racemization (of chiral amine partner) | The base or high temperature can cause epimerization at the chiral center. | • Add racemization-suppressing additives like HOBt or OxymaPure when using carbodiimides.• Run the reaction at a lower temperature (e.g., 0 °C to room temperature).• Use a weaker base if racemization is severe. |
| 3. Guanidinylation (with uronium reagents like HATU/HBTU) | Excess uronium reagent can react with the N-terminal of the amine partner to form an irreversible guanidine (B92328) cap. | • Avoid using a large excess of the coupling reagent.• Pre-activate the carboxylic acid with a stoichiometric amount of the coupling reagent before introducing the amine. |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a standard method suitable for many coupling reactions.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.1 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M). Stir until all solids are dissolved.
-
Activation: Add EDC (1.1 eq) to the mixture. Stir at room temperature for 15-30 minutes for pre-activation.
-
Coupling: Add the amine coupling partner (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Reactivity Amide Coupling using HATU
This protocol is recommended for sterically hindered substrates or when higher reactivity is needed.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-20 minutes.
-
Coupling: Add the amine partner (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 as described in Protocol 1.
Visualizations
Experimental and Logical Workflows
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Aminobenzoic Acid and 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-aminobenzoic acid (anthranilic acid) and its isomer, 3-aminobenzoic acid. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document outlines the key differences in their reactivity based on the relative positions of the amino and carboxylic acid functional groups, supported by theoretical principles and detailed experimental protocols for comparative analysis.
I. Overview of Chemical and Physical Properties
The positioning of the amino group in relation to the carboxylic acid group on the benzene (B151609) ring significantly influences the physicochemical properties of 2-aminobenzoic acid and this compound. These differences in properties, such as acidity and intramolecular interactions, are fundamental to their distinct chemical reactivities.
| Property | 2-Aminobenzoic Acid | This compound |
| Synonym | Anthranilic acid | m-Aminobenzoic acid |
| CAS Number | 118-92-3 | 99-05-8 |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol | 137.14 g/mol |
| Appearance | White to pale yellow crystalline powder | White to off-white crystalline powder[1] |
| Melting Point | 146-148 °C | 178-180 °C[1] |
| pKa (carboxyl) | ~2.05 | 3.07[2] |
| pKa (amino) | 4.95 | 4.79[2] |
II. Comparative Reactivity Analysis
The primary distinction in the reactivity of 2-aminobenzoic acid and this compound arises from the proximity of the amino and carboxyl groups in the ortho-isomer, which allows for intramolecular interactions that are not possible in the meta-isomer.
A. Reactions at the Carboxyl Group: Esterification
In reactions involving the carboxylic acid moiety, such as Fischer esterification, 2-aminobenzoic acid can exhibit enhanced reactivity due to the potential for intramolecular catalysis. The neighboring amino group can act as an internal base, facilitating the proton transfer steps involved in the esterification mechanism. This can lead to faster reaction rates compared to this compound, where the functional groups are too far apart to interact in this manner.
Caption: Intramolecular vs. Intermolecular Esterification Pathway.
B. Reactions at the Amino Group: Amidation
The nucleophilicity of the amino group is a key factor in amidation reactions. While both isomers have a nucleophilic amino group, the electronic effects of the carboxylic acid group influence their reactivity. The -COOH group is electron-withdrawing, which deactivates the aromatic ring. However, the amino group is an activating group. In this compound, the electronic effects are primarily transmitted through the aromatic system. In 2-aminobenzoic acid, the close proximity of the electron-withdrawing carboxyl group can have a more pronounced inductive effect on the amino group, potentially modulating its nucleophilicity compared to the 3-isomer.
C. Reactions on the Aromatic Ring: Electrophilic Substitution
The reactivity of the benzene ring towards electrophilic attack is governed by the directing and activating/deactivating effects of the substituents.
-
2-Aminobenzoic Acid: The amino group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The positions ortho and para to the amino group are C3, C5, and the position meta to the carboxylic acid is C5. Therefore, electrophilic substitution is strongly favored at the C5 position, with potential for some substitution at the C3 position.
-
This compound: The amino group directs incoming electrophiles to the ortho and para positions (C2, C4, and C6), while the carboxylic acid group directs to the meta position (C5). The activating effect of the amino group generally dominates, leading to substitution primarily at the C2, C4, and C6 positions.
Caption: Decision pathway for electrophilic substitution.
III. Experimental Protocols for Comparative Analysis
The following protocols are designed to facilitate a direct comparison of the reactivity of 2-aminobenzoic acid and this compound under identical conditions.
A. Comparative Fischer Esterification
Objective: To compare the rate of ester formation between 2-aminobenzoic acid and this compound.
Materials:
-
2-Aminobenzoic acid
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flasks, reflux condensers, heating mantles, magnetic stirrers
-
TLC plates, developing chamber, UV lamp
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two identical reaction apparatuses, each consisting of a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In one flask, place 2-aminobenzoic acid (e.g., 0.1 mol) and in the other, place this compound (0.1 mol).
-
To each flask, add anhydrous ethanol (e.g., 50 mL).
-
While stirring, slowly add concentrated sulfuric acid (e.g., 2 mL) to each flask.
-
Heat both reaction mixtures to reflux using heating mantles set to the same temperature.
-
Monitor the progress of both reactions at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC and GC-MS.
-
Continue the reaction for a set period (e.g., 4 hours) or until one of the reactions reaches completion.
-
After cooling, quench both reaction mixtures by pouring them into saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Analyze the crude product yield and purity for both reactions.
Caption: Workflow for comparative esterification.
B. Comparative Amidation
Objective: To compare the yield of amide formation from 2-aminobenzoic acid and this compound with a model amine.
Materials:
-
2-Aminobenzoic acid
-
This compound
-
Thionyl chloride or a peptide coupling agent (e.g., DCC, HATU)
-
Anhydrous solvent (e.g., THF, DMF)
-
Triethylamine (B128534) or other suitable base
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
In two separate, dry round-bottom flasks, dissolve 2-aminobenzoic acid (e.g., 0.05 mol) and this compound (0.05 mol) in an anhydrous solvent.
-
Cool both flasks in an ice bath.
-
Slowly add thionyl chloride (e.g., 0.06 mol) to each flask to form the acid chlorides.
-
In separate flasks, dissolve benzylamine (e.g., 0.05 mol) and triethylamine (e.g., 0.1 mol) in the same anhydrous solvent.
-
Slowly add the acid chloride solutions to their respective benzylamine solutions at 0 °C.
-
Allow the reactions to warm to room temperature and stir for a specified time (e.g., 12 hours).
-
Monitor the reactions by TLC.
-
Upon completion, filter the reaction mixtures to remove any precipitate.
-
Wash the filtrates with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield and purity of the resulting amides.
C. Comparative Electrophilic Bromination
Objective: To compare the regioselectivity and yield of bromination of 2-aminobenzoic acid and this compound.
Materials:
-
2-Aminobenzoic acid
-
This compound
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Filtration apparatus
Procedure:
-
In two separate flasks, dissolve 2-aminobenzoic acid (e.g., 0.02 mol) and this compound (0.02 mol) in glacial acetic acid.
-
Slowly add a solution of bromine (e.g., 0.022 mol) in glacial acetic acid to each flask with stirring at room temperature.
-
Stir the reaction mixtures for a set period (e.g., 2 hours).
-
Pour each reaction mixture into water and decolorize any excess bromine with sodium bisulfite solution.
-
Collect the precipitated products by vacuum filtration and wash with water.
-
Dry the products and determine their yields.
-
Analyze the products by NMR spectroscopy to determine the regioselectivity of bromination for each isomer.
IV. Conclusion
The reactivity of 2-aminobenzoic acid and this compound is significantly influenced by the relative positions of their functional groups. The ortho-isomer, 2-aminobenzoic acid, often exhibits enhanced reactivity in reactions involving the carboxyl group due to the potential for intramolecular catalysis by the neighboring amino group. In electrophilic aromatic substitution, the interplay of the directing effects of the amino and carboxyl groups leads to distinct regiochemical outcomes for the two isomers. For researchers and synthetic chemists, a thorough understanding of these differences is essential for designing efficient synthetic routes and predicting reaction outcomes when utilizing these versatile building blocks. The provided experimental protocols offer a framework for the quantitative comparison of their reactivities in key chemical transformations.
References
A Comparative Guide to 3-Aminobenzoic Acid and 4-Aminobenzoic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of functional groups on a scaffold is a critical determinant of a molecule's biological activity. In drug design, the choice between isomers such as 3-Aminobenzoic acid (3-ABA) and 4-Aminobenzoic acid (4-ABA or PABA) can profoundly influence a compound's physicochemical properties, pharmacokinetics, and mechanism of action. This guide provides an objective comparison of these two key building blocks, supported by experimental data, to inform rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the amino group from the meta (3-position) to the para (4-position) on the benzoic acid ring results in notable differences in key physicochemical parameters that are crucial for drug development.
| Property | This compound | 4-Aminobenzoic Acid (PABA) | Significance in Drug Design |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | Identical molecular formula and weight. |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | Identical molecular formula and weight. |
| Melting Point | 178-180 °C[1] | 187-189 °C[2][3] | Higher melting point of 4-ABA suggests stronger intermolecular forces and greater crystal lattice stability. |
| pKa (carboxyl) | ~3.07 | ~2.50[2] | The carboxyl group of 4-ABA is more acidic, which can influence salt formation and solubility. |
| pKa (amino) | ~4.79 | ~4.87[2] | The basicity of the amino groups is comparable. |
| logP | 0.65 | 0.83 - 0.96 | 4-ABA is slightly more lipophilic, which can affect membrane permeability and protein binding. |
| Water Solubility | 5.9 g/L (15 °C) | 4.7 g/L (20 °C), 5.39 g/L (25 °C) | Both are slightly soluble in water, with 3-ABA showing slightly higher solubility at lower temperatures. |
The Decisive Role of Isomeric Position in Drug Function
The spatial arrangement of the amino and carboxyl groups dictates how these molecules interact with biological targets, leading to distinct applications in drug design.
4-Aminobenzoic Acid (PABA): A Cornerstone of Anti-Infective Therapy
4-ABA is a well-established and vital building block in medicinal chemistry, primarily due to its role as a precursor in the bacterial synthesis of folic acid. Folic acid is an essential vitamin that bacteria must produce themselves, as they cannot uptake it from their environment. This metabolic pathway is absent in humans, who obtain folic acid from their diet, making it an excellent target for antimicrobial drugs.
The enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria specifically recognizes and utilizes 4-ABA to produce dihydropteroic acid, a key intermediate in the folate pathway. The para-positioning of the amino group is critical for this recognition. This has been famously exploited by sulfonamide antibiotics, which act as structural analogs of 4-ABA and competitively inhibit DHPS, thereby halting bacterial growth.
Beyond its role in antimicrobials, the 4-ABA scaffold is present in a wide array of drugs, including local anesthetics (e.g., benzocaine), and has been explored for its anticancer and anti-inflammatory properties.
This compound: A Scaffold for Diverse Applications
While not involved in the folate pathway, this compound serves as a versatile scaffold in the synthesis of various pharmaceuticals. It is used as an intermediate in the production of azo dyes and certain drugs. For instance, it is a known related compound of the anti-inflammatory agent mesalazine.
A key comparative point in terms of biological activity is found in the development of cholinesterase inhibitors for conditions like Alzheimer's disease. Studies have indicated that derivatives with para-substitution on the aminobenzoic acid ring exhibit greater inhibitory activity against cholinesterases than their meta-substituted counterparts. This suggests that the geometry of 4-ABA allows for more favorable interactions within the enzyme's active site.
Experimental Protocols
To assess the biological activity of compounds derived from these scaffolds, standardized experimental protocols are employed. Below are representative methodologies for antimicrobial screening and cytotoxicity testing.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (HepG2 Cells)
This assay assesses the toxicity of a compound to human liver carcinoma cells (HepG2), providing an indication of potential hepatotoxicity.
-
Cell Culture: HepG2 cells are cultured and maintained in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the Sulforhodamine B (SRB) assay or a CellTiter-Glo Luminescent Cell Viability Assay. The SRB assay involves fixing the cells, staining them with SRB dye, and then solubilizing the dye for spectrophotometric measurement. The CellTiter-Glo assay measures ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing the Molecular Logic
Diagrams of key biological pathways and experimental workflows can aid in understanding the distinct roles of these isomers.
Caption: Bacterial Folate Synthesis Pathway Highlighting the Role of 4-ABA.
Caption: General Workflow for Comparing Isomeric Scaffolds in Drug Discovery.
Conclusion
The choice between this compound and 4-Aminobenzoic acid as a scaffold in drug design is a clear illustration of the principle that molecular geometry governs biological function. 4-ABA's para-substitution is essential for its role in the bacterial folate pathway, making it an invaluable component in the design of anti-infective agents. In contrast, 3-ABA, while a versatile synthetic intermediate, does not share this specific biological role. The observed differences in activities, such as in cholinesterase inhibition, further underscore the importance of isomeric positioning for optimal drug-target interactions. For researchers in drug development, a thorough understanding of these isomeric differences is fundamental to the rational design of new, effective, and specific therapeutic agents.
References
A Spectroscopic Showdown: Differentiating Aminobenzoic Acid Isomers
A comparative guide for researchers and drug development professionals on the distinct spectroscopic signatures of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid.
The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), this compound, and 4-aminobenzoic acid (PABA)—are foundational molecules in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals.[1] Despite sharing the same molecular formula (C₇H₇NO₂), the positional variance of the amino and carboxylic acid groups on the benzene (B151609) ring bestows upon them unique chemical and physical properties.[1] This guide provides a detailed spectroscopic comparison of these isomers, supported by experimental data, to facilitate their accurate identification and characterization.
Comparative Spectroscopic Data
The following tables summarize key quantitative data from various spectroscopic techniques, highlighting the distinct electronic and structural environments of each isomer.
Table 1: UV-Visible (UV-Vis) Spectroscopy
| Isomer | λmax (nm) in Methanol (B129727)/Ethanol |
| 2-Aminobenzoic Acid | ~218, ~335[1] |
| This compound | ~194, ~226, ~272[1] |
| 4-Aminobenzoic Acid | ~194, ~226, ~278 (in an unspecified solvent)[1], ~280 in methanol, ~288 in isopropanol |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy
| Isomer | N-H Stretch (cm⁻¹) | O-H Stretch (COOH) (cm⁻¹) | C=O Stretch (COOH) (cm⁻¹) | N-H Bend (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) |
| 2-Aminobenzoic Acid | ~3480, ~3370 | ~3000-2500 (broad) | ~1670-1680 | ~1615 | ~1580, ~1560 |
| This compound | ~3480, ~3380 | ~3000-2500 (broad) | ~1690-1700 | ~1620 | ~1590, ~1520 |
| 4-Aminobenzoic Acid | ~3470, ~3370 | ~3000-2500 (broad) | ~1680-1690 | ~1625 | ~1600, ~1520 |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm, DMSO-d₆)
| Isomer | -COOH | Aromatic Protons | -NH₂ |
| 2-Aminobenzoic Acid | ~11.5 - 13.0 | 6.5 - 8.0 | ~5.0 - 6.0 |
| This compound | ~12.5 - 13.5 | 7.0 - 8.0 | ~5.5 - 6.5 |
| 4-Aminobenzoic Acid | ~12.0 | 6.57, 7.65 | 5.89 |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm, DMSO-d₆)
| Isomer | C=O (COOH) | Aromatic Carbons |
| 2-Aminobenzoic Acid | ~169 | 110 - 152 |
| This compound | ~168 | 115 - 148 |
| 4-Aminobenzoic Acid | ~167 | 113 - 153 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aminobenzoic acid isomer.
-
Dissolve the sample in 100 mL of a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8.
-
-
Measurement:
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the aminobenzoic acid isomer with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Measurement:
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to tetramethylsilane (B1202638) (TMS).
-
Visualizing the Isomers and Experimental Workflow
The following diagrams illustrate the structural differences between the aminobenzoic acid isomers and the general workflow for their spectroscopic analysis.
Caption: Structural diagrams of the three aminobenzoic acid isomers.
Caption: A generalized workflow for the spectroscopic analysis of aminobenzoic acid isomers.
References
Biological activity comparison of 3-Aminobenzoic acid derivatives
A Comparative Guide to the Biological Activities of 3-Aminobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, this compound and its derivatives represent a versatile scaffold with a broad spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data and detailed methodologies.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. Their primary mechanism often involves the inhibition of essential metabolic pathways in microorganisms.
Quantitative Data Summary: Antimicrobial Activity
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class | Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Schiff Bases | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | - | [1] |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Aspergillus niger | - | [1] | |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Candida albicans | - | [1] | |
| Triazine Derivatives | Compound 10 | Staphylococcus aureus (MRSA) | comparable to Ampicillin | [2] |
| Compound 13 | Escherichia coli | more active than Ampicillin | [2] | |
| Compound 14 | Escherichia coli | comparable to Ampicillin | ||
| Azoles/Diazoles | Benzimidazole derivative | Listeria monocytogenes | 15.62 | |
| Sulfonyl Derivatives | Compound 4 | Staphylococcus aureus | 125 | |
| Compound 4 | Bacillus subtilis | 125 |
Note: Direct comparison of MIC values should be made with caution as experimental conditions can vary between studies.
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is a standard procedure for determining the MIC of a compound.
-
Preparation of Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Incubation: The diluted compounds are added to tubes containing a liquid growth medium. The microbial inoculum is then added to each tube.
-
Controls: A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Observation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anti-inflammatory Activity
Several this compound derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators and pathways.
Quantitative Data Summary: Anti-inflammatory Activity
The anti-inflammatory potential is often quantified by the half-maximal inhibitory concentration (IC50) against specific enzymes or by measuring the reduction of inflammatory markers.
| Derivative Class | Compound/Derivative | Assay | IC50 | Reference |
| Amide Derivatives | Compound 16c | P2Y14 Receptor Antagonism | 1.77 nM | |
| Benzoic Acid Analogs | 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | COX-2 Inhibition (in silico) | Higher affinity than aspirin | |
| Dexketoprofen Amides | Aromatic amino acid derivatives | COX-1 Inhibition | >100 µM | |
| Aromatic amino acid derivatives | COX-2 Inhibition | >100 µM | ||
| Benzylidenecyclohexanones | Compound 88 | Nitric Oxide Suppression | 4.9 µM | |
| Compound 97 | Nitric Oxide Suppression | 9.6 µM |
Experimental Protocols
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Typically, male Wistar rats are used.
-
Compound Administration: The test compounds (this compound derivatives) are administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (a seaweed extract) into the rat's paw induces a localized inflammatory response, leading to swelling (edema).
-
Measurement of Edema: The paw volume is measured at regular intervals using a plethysmometer before and after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
This in vitro assay measures the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent is added to the supernatant. Nitrite (B80452), a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at 540 nm. The concentration of nitrite is determined from a standard curve.
Signaling Pathway: COX-2 Inhibition
Many anti-inflammatory this compound derivatives function by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the production of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the COX-2 signaling pathway.
Anticancer Activity
Certain derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.
Quantitative Data Summary: Anticancer Activity
The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cancer cell growth.
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazones | Compound 7a-e | MCF-7 (Breast) | 7.52 - 25.41 | |
| Compound 7a-e | PC-3 (Prostate) | 10.19 - 57.33 | ||
| Benzoxazoles | Compound 9b | MCF-7 (Breast) | <0.1 | |
| Compound 9c | A549 (Lung) | <0.1 | ||
| Thiazoles | Compound 7c | - | <100 µg/mL | |
| Compound 9c | - | <100 µg/mL | ||
| Compound 11d | - | <100 µg/mL | ||
| Imidazopyridines | Compound 20 | MCF-7 (Breast) | 12.8 (mean) | |
| Compound 24 | HCT-116 (Colon) | 12.7 (mean) |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Experimental Workflow: MTT Assay
References
A Comparative Guide to 3-Aminobenzoic Acid as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chromatography, the use of an internal standard (IS) is paramount for achieving accurate and precise quantification of analytes. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It is added in a known concentration to all samples, standards, and blanks to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of 3-aminobenzoic acid as an internal standard against other common alternatives, supported by experimental data and detailed protocols.
Principles of Internal Standardization
The fundamental principle of the internal standard method is to use the ratio of the analyte's response to the internal standard's response for quantification. This ratio is then plotted against the analyte's concentration to create a calibration curve. This approach mitigates errors arising from sample loss during preparation or inconsistencies in injection volume, as both the analyte and the internal standard are affected proportionally.
Caption: Workflow of the internal standard method in chromatography.
This compound as an Internal Standard
This compound, a structural isomer of aminobenzoic acid, possesses both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. These functional groups allow for its use in a variety of chromatographic applications, particularly in the analysis of aromatic amines and carboxylic acids. Its physicochemical properties, including its polarity and UV absorbance, make it a suitable candidate for an internal standard in High-Performance Liquid Chromatography (HPLC) with UV detection.
Advantages of this compound as an IS:
-
Structural Similarity: Its aromatic ring and polar functional groups make it structurally similar to a range of analytes, including many pharmaceutical compounds and their metabolites.
-
Commercial Availability and Cost-Effectiveness: It is readily available from various chemical suppliers at a relatively low cost.
-
Good Chromatographic Behavior: It generally exhibits good peak shape and retention on common reversed-phase columns.
Limitations:
-
Potential for Presence in Samples: As a metabolite or degradation product in some biological or chemical systems, its presence in samples must be ruled out before use.
-
UV Absorbance Overlap: Its UV absorbance spectrum may overlap with that of the analyte of interest, requiring careful selection of the detection wavelength.
Performance Comparison of Internal Standards
To provide an objective comparison, this guide presents validation data from studies utilizing different internal standards for the analysis of structurally similar analytes. The key performance metrics include linearity (R²), accuracy (recovery), and precision (Relative Standard Deviation, RSD).
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| 3,5-Diaminobenzoic acid | p-Aminobenzoic acid and its metabolites | Not explicitly stated, but method was used for quantitative recovery studies | 98.2 - 102.5 | < 5.0 | [1] |
| m-Hydroxybenzoic acid | Salicylic (B10762653) acid | > 0.99 | 85 - 115 | < 15 | [2][3] |
| Benzoic acid | Sorbic acid | 0.9998 | 85.61 - 102.04 | 1.84 (repeatability), 1.41 (intermediate) | [4][5] |
Note: Direct comparative data for this compound as an internal standard with comprehensive validation metrics was not available in the reviewed literature. The table above presents data for structurally similar and commonly used internal standards for comparable analytes.
Experimental Protocols
Below are detailed experimental protocols for the chromatographic analysis of aromatic acids using different internal standards.
Protocol 1: Analysis of p-Aminobenzoic Acid and its Metabolites using 3,5-Diaminobenzoic Acid as Internal Standard
This method is suitable for the direct and simultaneous determination of p-aminobenzoic acid (PABA) and its metabolites in human urine.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18 Spherisorb column.
-
Mobile Phase: 3% (v/v) acetonitrile (B52724) in distilled water containing 0.005 M 1-heptanesulfonic acid in glacial acetic acid (pH 3.3).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
Internal Standard: 3,5-Diaminobenzoic acid (DABA).
Sample Preparation:
-
Urine samples can be analyzed directly without extraction.
-
For the determination of glucuronide conjugates, urine samples are hydrolyzed with β-glucuronidase at 37°C for 3 hours.
-
Add a known concentration of the 3,5-diaminobenzoic acid internal standard to each sample and standard solution.
Data Analysis: The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the analytes in the samples. The retention times are approximately 14 min for PABA and 15 min for DABA.
Caption: Experimental workflow for PABA analysis using 3,5-diaminobenzoic acid as IS.
Protocol 2: Analysis of Salicylic Acid using m-Hydroxybenzoic Acid as Internal Standard
This method is applicable for the quantification of salicylic acid in various biological matrices.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a fluorescence or UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 20 mM sodium acetate, pH 5.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 305 nm, Emission: 405 nm) or UV detection.
-
Internal Standard: m-Hydroxybenzoic acid.
Sample Preparation:
-
Acidify the sample (e.g., plasma, plant extract) with an acid like HCl.
-
Add a known amount of the m-hydroxybenzoic acid internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Data Analysis: Construct a calibration curve by plotting the peak area ratio of salicylic acid to m-hydroxybenzoic acid against the concentration of salicylic acid.
Caption: Experimental workflow for salicylic acid analysis using m-hydroxybenzoic acid as IS.
Conclusion
The selection of an appropriate internal standard is a critical step in developing a robust and reliable chromatographic method. While this compound presents several favorable characteristics, such as structural similarity to many analytes and cost-effectiveness, the choice of an internal standard should always be guided by experimental validation. Alternatives like 3,5-diaminobenzoic acid and m-hydroxybenzoic acid have demonstrated excellent performance in specific applications. Researchers should carefully evaluate the physicochemical properties of their analyte and potential internal standards, and perform a thorough method validation to ensure the chosen internal standard provides the desired accuracy and precision for their specific analytical needs.
References
- 1. Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxybenzoic acid as an internal standard for the high-pressure liquid chromatography quantitation of salicylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 3-Aminobenzoic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of 3-Aminobenzoic acid (3-ABA), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical methods, with supporting data and detailed experimental protocols to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The performance of different analytical techniques for the determination of this compound is summarized in the table below. The data is compiled from various studies and represents typical performance characteristics.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Electrochemical Sensing |
| Limit of Detection (LOD) | 50 - 100 ng/mL[1] | 1 - 10 ng/mL[1] | 0.010 µM - 0.9 µM[2][3] |
| Limit of Quantification (LOQ) | 150 - 300 ng/mL[1] | 5 - 30 ng/mL | Not explicitly stated in all studies |
| Linearity (R²) | > 0.995 | > 0.998 | Not explicitly stated in all studies |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL | 0.6 µM to 700 µM, 5 to 440 µM |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 96.5% to 116.1% (for a similar application) |
| Precision (% RSD) | < 5% | < 3% | Not explicitly stated in all studies |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | High |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis of this compound in various sample matrices.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column like Coresep 100 (3.0x100 mm, 5 um, 100A).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid or other buffers like ammonium (B1175870) formate, phosphoric acid, or sulfuric acid). The composition can be isocratic or a gradient depending on the separation requirements.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm, 250 nm, or 254 nm. The absorption maxima for this compound are at 194 nm, 226 nm, and 272 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Depending on the matrix, sample preparation may involve dissolution in a suitable solvent, filtration, and dilution with the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. This method offers high sensitivity and selectivity.
-
Derivatization:
-
A common approach is the silylation of the amino group and esterification of the carboxylic acid group. For example, using a trimethylsilyl (B98337) (TMS) derivatizing agent.
-
Procedure: A two-step derivatization can be employed, such as esterification with an alcohol in the presence of an acid catalyst, followed by silylation.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: An example program is to start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Electrochemical Sensing
This method utilizes a modified electrode for the direct detection of this compound or for the fabrication of sensors for other analytes using a poly(this compound) film.
-
Electrode Fabrication:
-
A common approach involves the electropolymerization of this compound onto a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE).
-
The electrode surface can be pre-modified with materials like multi-walled carbon nanotubes (MWCNTs) or graphene oxide-gold nanoparticles (GO-AuNPs) to enhance sensitivity.
-
Electropolymerization is typically carried out by cyclic voltammetry in a solution containing the this compound monomer.
-
-
Detection Principle:
-
The modified electrode exhibits electrocatalytic activity towards the analyte of interest. The detection is based on the measurement of the oxidation or reduction current of the analyte at a specific potential.
-
Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry are used for detection.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for Electrochemical Sensing of analytes using a poly(3-ABA) modified electrode.
References
A Comparative Performance Analysis of 3-Aminobenzoic Acid-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 3-Aminobenzoic acid (3-ABA) and its structural isomers as corrosion inhibitors, particularly for mild steel in acidic environments. The utility of aminobenzoic acids as core scaffolds extends into various scientific domains, and understanding their fundamental interfacial properties is crucial. This document synthesizes experimental data to offer a clear benchmark for researchers evaluating these materials for anticorrosive applications.
Performance Benchmarking: 3-ABA vs. Alternatives
This compound and its isomers (ortho- and para-aminobenzoic acid) are effective corrosion inhibitors for mild steel in acidic solutions. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. The efficiency of this inhibition is influenced by the molecular structure, particularly the position of the amino and carboxyl functional groups on the benzene (B151609) ring. This structural variation leads to an observable "isomeric effect" on inhibition efficiency.[1][2]
A derivative of 4-aminobenzoic acid, the Schiff base 3-formylindole-4-aminobenzoic acid (3FI4ABA), has also been studied, demonstrating good inhibition properties on mild steel.[3] The performance of these compounds is typically evaluated by measuring the Inhibition Efficiency (IE %), which quantifies the percentage decrease in the corrosion rate of the metal in the presence of the inhibitor compared to its absence.
The general methodology for testing and comparing the performance of corrosion inhibitors follows a structured workflow, from material preparation to data analysis. This process ensures reproducible and comparable results.
References
Isomeric Effects on the Properties of Aminobenzoic Acids: A Comparative Guide for Researchers
The positional isomerism of the amino group on the benzene (B151609) ring of aminobenzoic acid significantly influences its physicochemical and biological properties. This guide provides a detailed comparison of ortho- (2-aminobenzoic acid or anthranilic acid), meta- (3-aminobenzoic acid), and para- (4-aminobenzoic acid or PABA) aminobenzoic acid, supported by experimental data to assist researchers, scientists, and drug development professionals in understanding and leveraging these differences.
Physicochemical Properties
The location of the amino group relative to the carboxylic acid group dictates the intramolecular and intermolecular interactions, leading to distinct physical and chemical characteristics among the three isomers.
Acidity (pKa)
The acidity of the carboxylic acid and the basicity of the amino group are key determinants of the ionization state of aminobenzoic acids at different pH values. This is crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. In solution, ortho-aminobenzoic acid is the strongest acid among the isomers.[1]
| Property | Ortho-Aminobenzoic Acid | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid |
| pKa (Carboxyl Group) | 4.78[2] | 3.07 (carboxyl; H₂O), 4.79 (amino; H₂O)[3] | 2.38 (acid group), 4.85 (amino group)[4] |
| Melting Point (°C) | 144-148[5] | 178-180 | 187-189 |
| Aqueous Solubility | Sparingly soluble in cold water, freely in hot water | Slightly soluble in water | Slightly soluble in water; 1 g/170 mL (25 °C) |
Melting Point
The melting point is indicative of the strength of the crystal lattice energy. The significant differences in the melting points of the aminobenzoic acid isomers reflect their distinct crystal packing arrangements, influenced by hydrogen bonding and other intermolecular forces.
Solubility
Solubility is a critical parameter for drug development, affecting bioavailability and formulation. The solubility of aminobenzoic acid isomers is influenced by the interplay between their polar functional groups and the nonpolar benzene ring, as well as the crystal lattice energy. The solubility of 4-aminobenzoic acid is pH-dependent; at acidic pH, it is mostly in its non-ionized form, while at higher pH, it can become ionized, which affects its solubility.
Spectroscopic Properties
Spectroscopic techniques are fundamental for the identification and characterization of the isomers, as the position of the amino group leads to unique spectral signatures.
| Spectral Technique | Parameter | 2-Aminobenzoic Acid | This compound | 4-Aminobenzoic Acid |
| UV-Vis Spectroscopy | λmax (nm) in Methanol/Ethanol | ~218, ~335 | ~194, ~226, ~272 | ~280 in methanol |
| FTIR Spectroscopy | N-H stretch (cm⁻¹) | ~3480, ~3370 | Not specified | Not specified |
| C=O stretch (COOH) (cm⁻¹) | ~1670-1680 | Not specified | Not specified | |
| ¹H NMR Spectroscopy | Aromatic Protons (ppm) | More complex and crowded pattern | Distinct set of multiplets | Not specified |
| ¹³C NMR Spectroscopy | Chemical Shifts | Unique shifts due to substituent position | Unique shifts due to substituent position | Unique shifts due to substituent position |
Biological Activity: A Tale of Isomeric Divergence
The seemingly subtle difference in the position of the amino group leads to profoundly different biological activities, guiding their applications in medicine and biochemistry.
Para-Aminobenzoic Acid (PABA): The Precursor to Life's Coenzyme
PABA is a crucial building block for the synthesis of folic acid (vitamin B9) in many bacteria and plants. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA synthesis, repair, and overall cellular function. Humans, however, cannot synthesize folic acid and must obtain it from their diet, making the folate synthesis pathway an excellent target for antimicrobial drugs.
Sulfonamide antibiotics are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which incorporates PABA into the folate precursor dihydropteroic acid. By blocking this step, sulfonamides effectively halt bacterial growth.
Beyond its role in folate synthesis, PABA exhibits intrinsic antibacterial activity against various bacteria, including Listeria monocytogenes, Salmonella enteritidis, and Escherichia coli. It is also widely known for its ability to absorb UVB radiation, leading to its historical use in sunscreens.
Ortho-Aminobenzoic Acid (Anthranilic Acid): A Scaffold for Anti-Inflammatory Agents
Derivatives of ortho-aminobenzoic acid, such as the fenamates (e.g., mefenamic acid), are a class of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The positioning of the amino and carboxyl groups in the ortho isomer is critical for the conformation required for effective binding to the active site of the COX enzymes.
Meta-Aminobenzoic Acid: A Precursor for Local Anesthetics
Derivatives of meta-aminobenzoic acid are important intermediates in the synthesis of various pharmaceuticals, including some local anesthetics. Local anesthetics function by reversibly blocking nerve impulse conduction. They achieve this by blocking voltage-gated sodium channels in the neuronal membrane, which prevents the influx of sodium ions necessary for the depolarization and propagation of an action potential. This blockade of nerve signals results in a loss of sensation in the area supplied by the nerve.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the aminobenzoic acid isomer with a standardized solution of a strong base (e.g., NaOH) and monitoring the pH change.
-
Preparation: Prepare a ~0.01 M solution of the aminobenzoic acid isomer in a suitable solvent (e.g., water or a water/ethanol mixture if solubility is low). Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration: Place a known volume of the aminobenzoic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add the standardized NaOH solution in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For the two pKa values of aminobenzoic acids, two inflection points will be observed on the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the solid aminobenzoic acid isomer to a known volume of water in a sealed flask or vial.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter.
-
Quantification: Analyze the concentration of the aminobenzoic acid in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (aminobenzoic acid isomers or their derivatives) in a suitable buffer at 37 °C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement: The product of the reaction, typically prostaglandin (B15479496) E2 (PGE2), is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Conclusion
The positional isomerism in aminobenzoic acids provides a striking example of how a minor structural change can lead to a dramatic divergence in chemical and biological properties. While para-aminobenzoic acid is a vital precursor in the microbial world, its ortho and meta isomers serve as foundational structures for important classes of therapeutic agents. A thorough understanding of these isomeric effects is paramount for researchers in medicinal chemistry, pharmacology, and drug development, enabling the rational design of new molecules with desired properties and biological activities.
References
- 1. Inhibition of p-Aminobenzoate and Folate Syntheses in Plants and Apicomplexan Parasites by Natural Product Rubreserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. asdlib.org [asdlib.org]
Safety Operating Guide
Essential Safety and Logistics for Handling 3-Aminobenzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 3-Aminobenzoic Acid, a compound frequently used in various research and development applications.
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Therefore, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use[5].
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (minimum thickness of 0.11 mm). A fully buttoned lab coat must be worn. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator is required if work is performed outside of a certified chemical fume hood or if dust is generated. | Protects against inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
-
Given that this compound is light and air-sensitive, store it in a tightly closed, opaque container.
2. Engineering Controls:
-
All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
3. Weighing and Solution Preparation:
-
Don all required PPE before handling the compound.
-
To minimize dust generation, handle the solid material carefully and avoid creating airborne particles.
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
4. Experimental Use:
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
5. Spill and Emergency Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do NOT induce vomiting.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated, labeled hazardous waste container that is compatible with the solvents used.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.
-
Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup. Do not empty into drains.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
